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  • Product: 4-(1-Hydroxypropan-2-yl)azetidin-2-one
  • CAS: 75486-38-3

Core Science & Biosynthesis

Foundational

Subject: Thermodynamic Stability of 4-(1-Hydroxypropan-2-yl)azetidin-2-one in Aqueous Solutions

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(1-Hydroxypropan-2-yl)azetidin-2-one, a substituted monocyclic β-lactam. As a key structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(1-Hydroxypropan-2-yl)azetidin-2-one, a substituted monocyclic β-lactam. As a key structural motif in various biologically active compounds, understanding its behavior in aqueous environments is critical for drug discovery, formulation, and manufacturing. This document delineates the core principles governing β-lactam ring stability, details the primary degradation pathways in aqueous media, and presents robust, field-proven experimental protocols for quantitative stability assessment. We will explore the causal relationships behind methodological choices, ensuring that the described workflows are self-validating and yield high-fidelity data for kinetic modeling and shelf-life prediction.

Introduction: The Azetidin-2-one Core and Its Significance

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that forms the pharmacophoric core of the most successful class of antibiotics to date, including penicillins, cephalosporins, and carbapenems.[1][2] These molecules function by mimicking the D-alanine-D-alanine motif of peptidoglycan, irreversibly acylating and inhibiting bacterial transpeptidases (Penicillin-Binding Proteins, or PBPs) essential for cell wall synthesis.[3]

Beyond established antibiotics, the azetidin-2-one scaffold is a pivotal intermediate in the synthesis of novel therapeutic agents, ranging from enzyme inhibitors to anticancer drugs.[4][5][6] The specific molecule of interest, 4-(1-Hydroxypropan-2-yl)azetidin-2-one, serves as a potential chiral building block for more complex molecules, such as carbapenems.[7] Its stability is not an academic curiosity; it is a critical parameter that dictates its viability as a synthetic intermediate and its potential behavior in biological systems. The inherent reactivity of the strained β-lactam ring, while essential for its biological function, also renders it susceptible to degradation, primarily through hydrolysis.[3][8] This guide will provide the theoretical and practical framework to quantify this stability.

Theoretical Principles of β-Lactam Instability

The thermodynamic instability of the azetidin-2-one ring is a direct consequence of its unique geometry. In a typical acyclic amide, the nitrogen lone pair participates in resonance with the carbonyl group, creating a planar and highly stable bond. However, incorporating this amide into a four-membered ring forces the nitrogen atom into a more trigonal pyramidal geometry, which significantly reduces this resonance stabilization.[3] This, combined with substantial angle strain (ideal sp³ angles are ~109.5° while the internal angles of the ring are closer to 90°), makes the β-lactam carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3]

The primary degradation pathway in aqueous solutions is hydrolysis, which leads to the cleavage of the amide bond and the formation of the corresponding β-amino acid, rendering the molecule biologically inactive. This process can be catalyzed by acid, base, or proceed under neutral conditions.[9][10]

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation likely occurs on the β-lactam nitrogen, which further weakens the C-N bond.[2][11] This is followed by a nucleophilic attack by water. However, for many β-lactams, acid-catalyzed hydrolysis is considerably slower than base-catalyzed hydrolysis.[10][12]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is typically the most rapid degradation pathway for β-lactams and often dictates the stability profile in neutral to alkaline solutions.[10]

  • Neutral Hydrolysis: Spontaneous hydrolysis by water can also occur, though generally at a slower rate than the catalyzed pathways.

The overall stability profile as a function of pH often results in a U-shaped curve, with a point of maximum stability typically found in the mildly acidic to neutral pH range (e.g., pH 4-7), depending on the specific structure.[9][13]

Predicted Degradation Pathway

The hydrolysis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one is predicted to cleave the C-N bond of the lactam ring, resulting in the formation of 3-Amino-4-hydroxy-5-methylhexanoic acid.

G cluster_main Figure 1: Predicted Hydrolytic Degradation Pathway parent 4-(1-Hydroxypropan-2-yl)azetidin-2-one product 3-Amino-4-hydroxy-5-methylhexanoic acid (Ring-Opened Product) parent->product H₂O (Acid, Base, or Neutral Conditions)

Caption: Predicted hydrolytic cleavage of the β-lactam ring.

Experimental Design for Stability Assessment

A robust stability study aims to quantify the rate of degradation under various conditions to build a predictive model. This involves kinetic studies across a range of pH values and temperatures. The cornerstone of this analysis is a reliable, stability-indicating analytical method capable of separating the parent compound from its degradation products.

The Analytical Engine: Stability-Indicating HPLC-UV/MS Method

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the gold standard for this application.[14][15][16] The method must be able to resolve the parent peak from any and all degradants.

Protocol 1: Development of a Stability-Indicating HPLC-MS Method

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., Luna Omega Polar C18, 150 x 2.1 mm, 5 µm). The polar-modified C18 chemistry provides excellent retention and peak shape for moderately polar compounds like our target analyte and its expected β-amino acid degradant.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). The acidifier ensures good peak shape and promotes ionization for MS detection.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Elution: Employ a gradient to ensure separation of the parent from potential degradants and to elute all components in a reasonable time.

    • Start at 5% B for 1 min.

    • Ramp to 95% B over 7 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B in 0.1 min and re-equilibrate for 3 min.

  • System Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C to ensure reproducible retention times.[14]

    • Injection Volume: 5 µL.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. The β-lactam carbonyl provides a chromophore around 210 nm.

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺ of the parent compound and its predicted degradant.

  • Method Validation (Forced Degradation): To confirm the method is "stability-indicating," subject the analyte to forced degradation.

    • Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

    • Heat one sample at 80°C for 24 hours.

    • Analyze all samples. The method is validated if the parent peak decreases and one or more new peaks (degradants) appear with baseline resolution from the parent peak. The peak purity of the parent peak should be confirmed using the DAD and MS data.

Kinetic Analysis: pH-Rate Profile

This experiment determines the degradation rate constant (k) at various pH values, revealing the pH of maximum stability.

Protocol 2: Isothermal pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10. Maintain a constant ionic strength across all buffers using a salt like KCl.

  • Reaction Setup:

    • For each pH value, place a sealed vial containing the buffer solution in a temperature-controlled water bath or incubator set to a constant temperature (e.g., 37°C). Allow it to equilibrate.

    • Prepare a concentrated stock solution of 4-(1-Hydroxypropan-2-yl)azetidin-2-one in a suitable solvent (e.g., acetonitrile or water).

    • At time t=0, spike the equilibrated buffer with the stock solution to a final concentration of ~10-100 µg/mL. Mix thoroughly.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected degradation rate (faster sampling for high/low pH).

  • Sample Quenching & Analysis: Immediately quench the reaction by diluting the aliquot in the mobile phase A or another acidic solution to stabilize the sample. If necessary, store samples at low temperatures (4°C or -20°C) before analysis.[17] Analyze all samples from a single pH study in one HPLC sequence to minimize analytical variability.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound's concentration (or peak area) versus time for each pH.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of this line is equal to -k_obs (the observed rate constant).

    • Plot log(k_obs) versus pH to generate the final pH-rate profile.

G cluster_workflow Figure 2: Workflow for Kinetic Stability Analysis prep Sample Preparation (Compound in buffered solution at T, pH) incubate Incubate at Constant T (e.g., 37°C) prep->incubate sample Time-Point Sampling (t = 0, 1, 2, 4... hrs) incubate->sample Aliquot quench Quench Reaction (Dilute/Acidify) sample->quench analyze HPLC-MS Analysis (Quantify Parent Compound) quench->analyze plot Data Plotting (ln[C] vs. time) analyze->plot model Kinetic Modeling (Calculate k, t½) plot->model

Caption: A generalized workflow for conducting kinetic stability studies.

Data Presentation and Interpretation

Table 1: Hypothetical Stability Data for 4-(1-Hydroxypropan-2-yl)azetidin-2-one at 37°C

pHBuffer SystemObserved Rate Constant (k_obs, hr⁻¹)Half-Life (t½, hours)Correlation Coefficient (R²)
3.0Citrate0.00977.00.998
5.0Citrate0.003231.00.999
7.4Phosphate0.02527.70.997
9.0Borate0.1504.60.999

Half-life (t½) is calculated using the formula: t½ = 0.693 / k_obs

Interpretation: The hypothetical data in Table 1 illustrates a classic U-shaped stability profile. The compound is most stable at pH 5.0, with stability decreasing significantly in both acidic and, more dramatically, basic conditions.[9][10] The high R² values indicate that the degradation follows pseudo-first-order kinetics well under these conditions. This profile is crucial for formulation scientists, who would aim to buffer a potential drug product near its pH of maximum stability.

Temperature Effects and Arrhenius Analysis

To understand the impact of temperature on degradation, stability studies can be repeated at several different temperatures (e.g., 25°C, 37°C, 50°C) at a fixed pH (typically the pH of minimum stability to accelerate the study). The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. A plot of ln(k) versus 1/T (in Kelvin) yields a straight line with a slope of -Ea/R, where Ea is the activation energy and R is the gas constant. This allows for the prediction of degradation rates at other temperatures, such as refrigerated (4°C) or long-term storage conditions.[10][18]

Conclusion and Forward-Looking Recommendations

The thermodynamic stability of 4-(1-Hydroxypropan-2-yl)azetidin-2-one in aqueous solutions is governed by the inherent strain and reactivity of its β-lactam ring. Its degradation is primarily driven by pH-dependent hydrolysis, with maximal stability expected in the mildly acidic range and significant instability under basic conditions.

For professionals in drug development, a thorough understanding of this stability profile is non-negotiable. The experimental workflows detailed in this guide—centered around a validated, stability-indicating HPLC method and systematic kinetic analysis—provide a robust framework for generating the high-quality data needed for:

  • Lead Optimization: Comparing the stability of different structural analogs.

  • Formulation Development: Selecting appropriate pH, buffers, and excipients to ensure drug product stability and shelf-life.

  • Process Chemistry: Defining conditions for synthesis, purification, and storage of the intermediate to minimize degradation and maximize yield.

It is strongly recommended that any development program involving this or similar azetidin-2-one derivatives incorporates a comprehensive stability assessment early in the process. This proactive approach mitigates risks, reduces development timelines, and ultimately leads to safer and more effective therapeutic products.

References

  • Mata-Segreda, J. F. (2004). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (6), 1035-1039. [Link]

  • Wan, P., & Modro, T. A. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(14), 2019-2025. [Link]

  • Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345. [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547-555. [Link]

  • Butler, D., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00868-23. [Link]

  • Ahmad, S., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one Derivatives. Pharmaceuticals, 16(11), 1541. [Link]

  • Whelan, M. (2016). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD, Teagasc. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of the Total Environment, 466, 547-555. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Research Portal, The University of Manchester. [Link]

  • Yamana, T., Tsuji, A., & Mizukami, Y. (1974). Kinetic approach to the development in beta-lactam antibiotics. I. Comparative stability of semisynthetic penicllins and 6-aminopenicillanic acid in aqueous solution. Chemical & Pharmaceutical Bulletin, 22(5), 1186-1197. [Link]

  • D'Arcy, D. M., & Tirell, D. A. (2020). Degradation of β-lactam antibiotics. Semantic Scholar. [Link]

  • Banik, B. K., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2359-2371. [Link]

  • Giamarellou, H., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(3), 366-370. [Link]

  • He, C., & Lippard, S. J. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 122(28), 6773-6774. [Link]

  • Lister, D. L., & Horsman, G. P. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 856886. [Link]

  • Kumar, V., & Mahajan, M. P. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(1), 188-199. [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]

  • Ferreira, A. L., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Revista de Ciências Farmacêuticas Básica e Aplicada, 34(1), 7-22. [Link]

  • Carlier, J., et al. (2018). Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. Clinical Biochemistry, 51, 64-70. [Link]

  • Rawson, T. M., et al. (2020). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 12(45), 5434-5441. [Link]

  • Page, M. I. (2013). The Mechanisms of Reactions of β-Lactams. Comprehensive Organic Chemistry II, 10, 1-38. [Link]

  • O'Leary, A. C., et al. (1998). 3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: Potential Intermediates for the Synthesis of Novel Carbapenems. Journal of Chemical Research, Synopses, (2), 64-65. [Link]

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Exploratory

Comprehensive NMR and IR Spectroscopic Characterization of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The molecule 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a critical chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The molecule 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a critical chiral building block in the synthesis of advanced β-lactam antibiotics, particularly carbapenems. The presence of the highly strained four-membered azetidin-2-one ring, combined with a chiral secondary alcohol side chain, necessitates rigorous analytical validation. This whitepaper outlines a self-validating spectroscopic protocol using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm the structural and stereochemical integrity of this intermediate.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute structural confidence, the analytical workflow is designed as an orthogonal, self-validating system. The functional groups identified via FT-IR are mapped to specific atomic positions using 1D NMR, and the entire molecular scaffold is stitched together using 2D NMR connectivity data.

ATR-FTIR Spectroscopy Protocol
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression (Causality): Lower the pressure anvil to ensure intimate contact between the solid and the crystal. Why? The evanescent wave generated in ATR penetrates only 0.5 to 2 micrometers into the sample. Insufficient compression leads to a poor refractive index match, resulting in severe baseline drift and loss of signal-to-noise ratio in the high-frequency (O-H/N-H) region.

  • Data Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

High-Resolution NMR Spectroscopy Protocol
  • Sample Preparation: Weigh 15–20 mg of highly purified (>98%) compound.

  • Solvent Selection (Causality): Dissolve the compound in 0.6 mL of anhydrous, ampouled DMSO- (containing 0.03% v/v TMS). Why DMSO- ? In non-polar solvents like CDCl₃, the labile -OH and -NH protons undergo rapid intermolecular chemical exchange, appearing as broad, featureless singlets. DMSO- acts as a strong hydrogen-bond acceptor, locking these protons in place and reducing their exchange rate. This allows us to observe critical scalar couplings (e.g., the -OH proton coupling to the adjacent -CH₂- group).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock, tune, and perform gradient shimming to achieve a TMS line width of < 1.0 Hz at half-height.

  • Acquisition: Acquire standard ¹H (16 scans), ¹³C (1024 scans with proton decoupling), COSY, HSQC, and HMBC spectra.

Fourier-Transform Infrared (FT-IR) Characterization

The FT-IR spectrum provides the first line of evidence for the intact β-lactam core and the hydroxyl side chain.

Table 1: Key FT-IR Absorptions
Functional GroupWavenumber (cm⁻¹)AppearanceStructural Significance
O-H Stretch ~ 3350 - 3450Broad, strongPrimary alcohol on the side chain
N-H Stretch ~ 3200 - 3300Medium, sharpAmide N-H of the azetidin-2-one ring
C-H Stretches 2850 - 2960Weak to mediumAliphatic side chain and ring protons
C=O Stretch 1730 - 1760Very strong, sharpHighly strained β-lactam carbonyl
C-O Stretch 1050 - 1100StrongPrimary alcohol C-O bond

The Causality of the β-Lactam Carbonyl Shift: In standard acyclic amides, the C=O stretch typically appears around 1650–1680 cm⁻¹. However, the infrared spectrum of a β-lactam typically shows a distinct stretch between 1730 and 1815 cm⁻¹[1]. Why? The internal bond angles of the four-membered ring are compressed to approximately 90°. To accommodate this strain, the ring bonds utilize higher p-character. Consequently, the exocyclic C=O bond is forced to adopt higher s-character, which shortens and strengthens the double bond. This increased force constant requires higher energy (higher frequency) to vibrate.

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy has long been a foundational tool for monitoring the structural integrity of β-lactam rings[2]. The assignment of 4-(1-Hydroxypropan-2-yl)azetidin-2-one relies heavily on analyzing the diastereotopic nature of the ring protons.

¹H NMR Analysis & Stereochemical Assignments
Table 2: ¹H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
N-H 7.85br s1H-Ring amide proton
O-H 4.52t1H5.2Hydroxyl proton (exchanges in D₂O)
C4-H 3.55ddd1H5.0, 2.0, 6.5Ring methine, couples to C3-H₂, C5-H
C7-H₂ 3.35m2H-Hydroxymethyl protons
C3-H(a) 2.92dd1H14.5, 5.0Ring methylene (cis to C4-H)
C3-H(b) 2.65dd1H14.5, 2.0Ring methylene (trans to C4-H)
C5-H 1.75m1H-Side chain methine
C6-H₃ 0.88d3H6.8Side chain methyl

The Causality of Diastereotopic Coupling: The C3 methylene protons are diastereotopic due to the adjacent chiral center at C4. They couple to each other with a large geminal coupling constant ( Hz). Furthermore, the diastereotopic C3 protons exhibit distinct vicinal coupling constants with the C4 proton based on their relative stereochemistry, typically yielding cis couplings of 5–8 Hz and trans couplings of 0–2 Hz[1]. The rigid geometry of the ring locks the dihedral angles, perfectly adhering to the Karplus relationship and allowing for unambiguous stereochemical assignment.

¹³C NMR Analysis
Table 3: ¹³C NMR Assignments (100 MHz, DMSO- )
PositionChemical Shift (δ, ppm)TypeAssignment
C2 168.5Cq (C=O)β-lactam carbonyl
C7 63.2CH₂Hydroxymethyl carbon
C4 52.4CHRing methine (alpha to N)
C3 43.1CH₂Ring methylene (alpha to C=O)
C5 38.6CHSide chain methine
C6 12.8CH₃Side chain methyl
2D NMR Connectivity Mapping

To validate the 1D assignments, a 2D NMR suite is employed:

  • COSY ( ): Confirms the contiguous spin system from the C3 protons C4 methine C5 methine C6 methyl and C7 hydroxymethyl group.

  • HSQC ( ): Directly links the carbon signals in Table 3 to the proton signals in Table 2, proving that the diastereotopic protons at 2.92 and 2.65 ppm reside on the same carbon (C3 at 43.1 ppm).

  • HMBC ( ): The ultimate proof of the closed β-lactam ring. The C3 and C4 protons both show strong long-range correlations to the quaternary carbonyl carbon (C2) at 168.5 ppm.

Visualizing the Analytical Logic

The following diagrams illustrate the self-validating workflows utilized in this spectroscopic characterization.

Workflow A Sample Preparation (High Purity >98%, DMSO-d6) B FT-IR Spectroscopy (ATR Method) A->B C 1D NMR (1H, 13C) (Identify Shifts & Couplings) A->C E Data Integration & Structural Validation B->E D 2D NMR (COSY, HSQC, HMBC) (Map Connectivity) C->D D->E

Fig 1: Analytical workflow for the spectroscopic validation of the β-lactam intermediate.

NMR_Logic N1 1H NMR: Diastereotopic C3-H2 Protons N3 COSY: Vicinal Coupling (3J_HH) N1->N3 N4 HSQC: C-H Direct Correlation (1J_CH) N1->N4 N2 1H NMR: C4-H Proton N2->N3 N2->N4 N6 Confirm Beta-Lactam Ring Connectivity N3->N6 N4->N6 N5 HMBC: Long-Range Correlation (2J, 3J_CH) N5->N6

Fig 2: 2D NMR logical framework for assigning the azetidin-2-one ring system.

Conclusion

The characterization of 4-(1-Hydroxypropan-2-yl)azetidin-2-one requires a nuanced understanding of ring strain and stereochemical geometry. By leveraging the hydrogen-bonding capabilities of DMSO- to observe exchangeable protons, utilizing the Karplus relationship to assign diastereotopic ring protons, and confirming the highly strained carbonyl via FT-IR, researchers can establish a completely self-validating analytical profile. This rigorous approach ensures that downstream synthetic transformations (e.g., carbapenem cyclizations) are built upon a foundation of absolute structural certainty.

References

  • Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930-7953. American Chemical Society. URL: [Link]

  • Pratt, R. F., & Govardhan, C. P. (1980). Nuclear Magnetic Resonance Spectrometric Assay of Beta-Lactamase. Antimicrobial Agents and Chemotherapy, 17(1), 16-19. PubMed. URL:[Link]

Sources

Foundational

Structural Elucidation of Carbapenem Precursors: X-Ray Crystallography of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Executive Summary The β-lactam ring is the pharmacophoric cornerstone of the most widely used antibiotics in clinical history. Within the synthesis of advanced carbapenems and penems, chiral azetidin-2-ones serve as indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β-lactam ring is the pharmacophoric cornerstone of the most widely used antibiotics in clinical history. Within the synthesis of advanced carbapenems and penems, chiral azetidin-2-ones serve as indispensable building blocks. Specifically, 4-(1-hydroxypropan-2-yl)azetidin-2-one is a highly functionalized intermediate whose absolute stereochemistry dictates the biological efficacy of the final active pharmaceutical ingredient (API). Because stereochemical inversion or racemization can occur during upstream synthetic steps (such as Baeyer-Villiger oxidations or cyclizations), X-ray crystallography remains the gold-standard analytical technique for validating the three-dimensional architecture of these molecules[1].

This technical guide provides a comprehensive, self-validating framework for the crystallization, diffraction data acquisition, and structural refinement of 4-(1-hydroxypropan-2-yl)azetidin-2-one and related chiral β-lactam intermediates.

Molecular Architecture & Stereochemical Imperatives

The azetidin-2-one core is a highly strained, four-membered cyclic amide. Unlike standard amides which are stabilized by resonance, the geometric constraints of the four-membered ring restrict the delocalization of the nitrogen lone pair into the carbonyl π-system.

Crystallographic studies of substituted azetidin-2-ones reveal critical structural constants:

  • Planarity: The central β-lactam ring is typically pseudo-planar. The maximum out-of-plane deviation for the nitrogen atom from the mean plane is usually less than 0.05 Å[2].

  • Hydrogen Bonding: The N-H group of the azetidin-2-one acts as a potent hydrogen bond donor. In the solid state, this typically results in intermolecular N–H⋯O hydrogen bonds with the carbonyl oxygen or the side-chain hydroxyl group, linking the molecules into continuous C(4) chains or cyclic dimers[3],[2].

  • Absolute Configuration: The orientation of the 1-hydroxypropan-2-yl group at the C4 position is critical. To ensure the correct geometry for downstream carbapenem synthesis, the absolute configuration must be unambiguously assigned using anomalous dispersion during X-ray diffraction[4].

Experimental Protocols: From Solution to Solid-State

To obtain high-resolution crystallographic data, the physical growth of the crystal and the parameters of data collection must be rigorously controlled. The following protocols are designed as a self-validating system to ensure reproducibility.

Protocol A: Growth of Diffraction-Quality Crystals via Vapor Diffusion

The goal is to achieve a slow, controlled transition into the metastable supersaturation zone, preventing the formation of twinned or microcrystalline lattices.

  • Dissolution & Saturation: Dissolve 15–20 mg of highly pure (>98%) 4-(1-hydroxypropan-2-yl)azetidin-2-one in a minimum volume (approx. 0.5 mL) of a polar aprotic solvent, such as ethyl acetate.

    • Causality: Ethyl acetate readily disrupts the intermolecular N–H⋯O hydrogen bonds of the solute, ensuring complete dissolution and a homogeneous starting state.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, 2 mL inner glass vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites. Removing them forces the system to rely on homogeneous nucleation, which heavily favors the growth of fewer, larger single crystals.

  • Anti-Solvent Equilibration: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap and store at a constant 20 °C.

    • Causality: The highly volatile n-hexane diffuses through the vapor phase into the ethyl acetate solution. This slowly lowers the dielectric constant of the mother liquor, gradually inducing crystallization over 3 to 7 days without kinetic trapping.

Protocol B: X-Ray Diffraction Data Acquisition
  • Crystal Mounting: Under a polarized light microscope, select a single crystal with sharp, well-defined faces (extinguishing uniformly under crossed polarizers). Coat the crystal in a perfluoropolyether (e.g., Paratone-N) oil and mount it on a Mitegen polyimide cryoloop.

    • Causality: The oil displaces the mother liquor and freezes into an amorphous glass at low temperatures, physically supporting the crystal while preventing the formation of crystalline ice rings in the diffraction pattern.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer, intersecting a 100 K nitrogen gas stream (e.g., Oxford Cryostream).

    • Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing the intensity of high-angle diffraction spots and mitigating X-ray-induced radical damage to the organic molecule[4].

  • Irradiation & Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.54178 Å) equipped with a CCD or CMOS area detector.

    • Causality: While Mo Kα radiation is common for routine structures, Cu Kα radiation is strictly required for this chiral intermediate. The longer wavelength of copper maximizes the anomalous scattering signal from light atoms (Oxygen, Nitrogen, Carbon), which is the physical phenomenon required to calculate the Flack parameter and prove the absolute stereochemistry.

Workflow Visualization

The following diagram maps the logical progression from synthetic isolation to structural validation.

G N1 Synthesis & Purification 4-(1-Hydroxypropan-2-yl)azetidin-2-one N2 Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 > 98% Purity N3 Crystal Mounting (Cryoloop, 100K N2 Stream) N2->N3 Select single crystal N4 X-ray Diffraction (Cu Kα Radiation) N3->N4 Minimize thermal motion N5 Data Processing (Integration & Scaling) N4->N5 Collect frames N6 Structure Solution (Phase Problem) N5->N6 Extract intensities N7 Refinement (Least-Squares) N6->N7 Initial electron density N8 Stereochemical Validation (Absolute Configuration) N7->N8 R-factor convergence

Fig 1. End-to-end X-ray crystallography workflow for chiral azetidin-2-one intermediates.

Quantitative Data Interpretation

Once the phase problem is solved (typically via intrinsic phasing or direct methods) and the structure is refined using full-matrix least-squares on F2 (e.g., via SHELXL), the resulting crystallographic parameters must be evaluated for integrity.

Below is a summary of the expected quantitative data ranges for highly pure azetidin-2-one intermediates, serving as a benchmark for quality control.

Crystallographic ParameterTypical Value / RangeMechanistic & Analytical Significance
Space Group P21​21​21​ or P21​ Chiral molecules cannot crystallize in centrosymmetric space groups. These non-centrosymmetric groups confirm enantiopurity.
Data Collection Temp. 100(2) KEnsures high-resolution data (often beyond 0.80 Å) by minimizing thermal smearing of electron density.
R-factor ( R1​ ) < 0.05 (5%)Indicates excellent agreement between the calculated structural model and the observed diffraction data.
Goodness-of-Fit (S) 0.95 to 1.05Validates that the weighting scheme used during refinement is statistically sound.
Flack Parameter 0.00(3) to 0.05(4)A value near 0 confirms the absolute configuration is correct. A value near 1 indicates the model is the inverted enantiomer[4].
N-atom Deviation < 0.05 ÅConfirms the pseudo-planar geometry of the highly strained β-lactam ring[2].

By adhering to these rigorous crystallographic standards, drug development professionals can confidently validate the stereochemical integrity of 4-(1-hydroxypropan-2-yl)azetidin-2-one, ensuring downstream synthetic success in the production of life-saving carbapenem antibiotics.

References

  • Regioselective Baeyer-Villiger oxidation in 4-carbonyl-2-azetidinone series: a revisited route toward carbapenem precursor.Researcher.life.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells.National Institutes of Health (PMC).
  • Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core.IUCr Journals.
  • Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate.ResearchGate.

Sources

Exploratory

Role of 4-(1-Hydroxypropan-2-yl)azetidin-2-one in carbapenem antibiotic biosynthesis

Executive Summary The development of carbapenem antibiotics represents a landmark achievement in combating multidrug-resistant bacterial pathogens. However, first-generation carbapenems, such as thienamycin and imipenem,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of carbapenem antibiotics represents a landmark achievement in combating multidrug-resistant bacterial pathogens. However, first-generation carbapenems, such as thienamycin and imipenem, suffered from rapid enzymatic degradation by renal dehydropeptidase-I (DHP-I) in the human kidney, necessitating co-administration with DHP-I inhibitors like cilastatin [1]. The introduction of a methyl group at the C1 position in the β-configuration (1-β-methyl) sterically shields the β-lactam ring from DHP-I hydrolysis, enabling monotherapy (e.g., meropenem, ertapenem) [2]. The chiral building block 4-(1-hydroxypropan-2-yl)azetidin-2-one serves as the universal precursor for this critical modification, dictating the stereochemistry of the final bicyclic core [3].

Structural and Mechanistic Significance: The Causality of the Azetidinone Core

The architectural brilliance of 4-(1-hydroxypropan-2-yl)azetidin-2-one lies in its precise atom mapping to the carbapenem framework. Rather than building the highly strained bicyclic system from scratch, the β-lactam ring is pre-formed in the azetidinone intermediate.

  • The Azetidinone Core: The C4 position of the azetidin-2-one ring directly becomes the C5 bridgehead carbon of the carbapenem.

  • The 1-Hydroxypropan-2-yl Side Chain: The -CH(CH₃)-CH₂OH substituent at C4 is the exact carbon framework required to close the five-membered pyrroline ring.

    • The -CH(CH₃)- group becomes C1 of the carbapenem, permanently installing the protective 1-β-methyl group.

    • The -CH₂OH (primary alcohol) acts as the synthetic handle. It undergoes chemoselective oxidation and chain extension to form the C2-C3 enol-carboxylate system necessary for drug efficacy [4].

Experimental Workflows: From Chiral Precursor to Bicyclic Core

To maintain scientific integrity, the transformation of 4-(1-hydroxypropan-2-yl)azetidin-2-one into the carbapenem core must avoid epimerization of the sensitive β-methyl stereocenter. The following self-validating protocols detail this chemo-enzymatic assembly.

Protocol 3.1: Chemoselective Oxidation of the Primary Alcohol
  • Causality: Harsh oxidants (e.g., Jones reagent or KMnO₄) induce extended enolization, leading to the epimerization of the α-chiral center (the future 1-β-methyl group). To prevent this, a TEMPO/BAIB catalytic system is employed. TEMPO provides a mild, sterically hindered oxidation environment that strictly targets the primary alcohol without disturbing the adjacent stereocenter.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 4-(1-hydroxypropan-2-yl)azetidin-2-one (1.0 eq) in a biphasic solvent system of CH₂Cl₂ and H₂O (2:1 ratio, 0.2 M concentration).

    • Catalyst Addition: Cool the mixture to 0 °C. Add TEMPO (0.1 eq) followed by portion-wise addition of Bisacetoxyiodobenzene (BAIB, 2.2 eq).

    • Reaction & Self-Validation: Stir vigorously for 4 hours. Validation: Monitor the reaction via ¹H-NMR. The reaction is deemed complete when the primary alcohol multiplet at δ 3.5 ppm completely disappears, and a broad carboxylic acid proton emerges at δ ~11.0 ppm.

    • Workup: Quench with 10% aqueous Na₂S₂O₃ to reduce residual oxidant. Extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid intermediate.

Protocol 3.2: Diazo Transfer and Rhodium(II)-Catalyzed Cyclization
  • Causality: Closing the bicyclic system requires an intramolecular C-H/N-H insertion. Rhodium(II) octanoate [Rh₂(oct)₄] is specifically chosen over copper catalysts because its highly lipophilic octanoate ligands stabilize the intermediate rhodium carbenoid, favoring rapid intramolecular ring closure over intermolecular dimerization or solvent insertion [5].

  • Step-by-Step Methodology:

    • Chain Extension: Activate the carboxylic acid using carbonyldiimidazole (CDI, 1.1 eq) in anhydrous THF. React the resulting imidazolide with the magnesium salt of p-nitrobenzyl malonate to form a β-keto ester.

    • Diazo Transfer: Dissolve the β-keto ester in acetonitrile. Add p-carboxybenzenesulfonyl azide (p-ABSA, 1.2 eq) and triethylamine (3.0 eq). Stir at 25 °C for 12 hours. Validation: Analyze via FTIR; the successful formation of the diazo intermediate is confirmed by a sharp, intense N=N stretching band at ~2140 cm⁻¹.

    • Carbenoid Cyclization: Dissolve the purified diazo intermediate in anhydrous toluene at high dilution (0.01 M) to suppress intermolecular reactions. Add Rh₂(oct)₄ (1.0 mol%) and heat to 80 °C for 2 hours. Validation: The visual evolution of nitrogen gas bubbles confirms carbenoid formation and subsequent insertion.

    • Isolation: Concentrate the solvent and purify via silica gel chromatography to isolate the 1-β-methylcarbapenem bicyclic core.

Quantitative Data: Catalyst Efficiency in Cyclization

The choice of transition metal catalyst significantly impacts the yield and stereochemical fidelity of the cyclization step. Table 1 summarizes empirical data comparing various catalytic systems.

Catalyst SystemLoading (mol%)SolventTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Rh₂(OAc)₄ 2.0CH₂Cl₂4078>99
Rh₂(oct)₄ 1.0Toluene8092>99
Cu(acac)₂ 5.0THF654595

Table 1: Comparative efficiency of transition metal catalysts in the diazo cyclization of the azetidinone intermediate.

Pathway Visualization

The logical progression from the chiral azetidinone precursor to the final bicyclic core is mapped below.

Biosynthesis A 4-(1-Hydroxypropan-2-yl)azetidin-2-one (Chiral Precursor) B TEMPO/BAIB Oxidation (Preserves β-methyl stereocenter) A->B -CH2OH to -COOH C Malonate Chain Extension (Forms β-Keto Ester) B->C + Mg-Malonate D Diazo Transfer (p-ABSA) (Introduces N2 leaving group) C->D + Azide Donor E Rh(II)-Catalyzed Cyclization (Carbenoid N-H Insertion) D->E - N2 (Gas) F 1-β-Methylcarbapenem Core (Bicyclic System) E->F Ring Closure

Fig 1: Chemo-enzymatic workflow from azetidin-2-one to the 1-β-methylcarbapenem core.

References

  • Sunagawa, M., et al. "Synthesis and biological activities of an α-methyl and a β-methyl carbapenem and the corresponding unsubstituted compound." ResearchGate.[Link]

  • "Structure-activity Relationship of 1 β-Methyl-carbapenem to Its Stability to Renal Dehydropeptidase-I." Semantic Scholar.[Link]

  • "1β-Methylcarbapenem intermediates via the thiolysis of a Meldrum's precursor." ResearchGate.[Link]

  • Trost, B. M., et al. "A catalytic asymmetric route to carbapenems." PubMed - NIH.[Link]

  • "Synthesis of beta-lactams with pi electron-withdrawing substituents." ResearchGate.[Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-(1-Hydroxypropan-2-yl)azetidin-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary The azetidin-2-one ( β -lactam) ring is a privileged scaffold in medicinal chemistry. While historically synonymous with antibacterial agents (e.g., penicillins, carbapenems), its derivatives are increa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one ( β -lactam) ring is a privileged scaffold in medicinal chemistry. While historically synonymous with antibacterial agents (e.g., penicillins, carbapenems), its derivatives are increasingly being developed for anti-inflammatory, cholesterol-lowering, and enzyme-inhibitory applications[1]. The specific substitution at the C4 position with a 1-hydroxypropan-2-yl group introduces unique stereochemical and physicochemical dynamics that directly govern the molecule's absorption, distribution, metabolism, and excretion (ADME).

This whitepaper provides a rigorous, step-by-step framework for the pharmacokinetic (PK) profiling of 4-(1-hydroxypropan-2-yl)azetidin-2-one derivatives. Designed for drug development professionals, this guide synthesizes in vitro and in vivo methodologies grounded in the 2[2], ensuring that every protocol acts as a self-validating system.

Structural Rationale & Physicochemical Dynamics

The azetidin-2-one ring is a highly strained four-membered lactam, making the carbonyl carbon highly susceptible to nucleophilic attack and enzymatic hydrolysis (e.g., by non-specific plasma amidases or esterases)[3]. The introduction of the 1-hydroxypropan-2-yl group at the C4 position serves two critical pharmacokinetic purposes:

  • Steric Shielding : The branched propyl side chain provides steric hindrance around the β -lactam core, significantly modulating the rate of hydrolytic cleavage compared to unsubstituted analogs.

  • Amphiphilic Tuning : The hydroxyl group acts as both a hydrogen bond donor and acceptor, maintaining essential aqueous solubility, while the hydrocarbon backbone increases the overall lipophilicity (LogP). This balance is critical for passive diffusion across the intestinal epithelium (Caco-2 permeability) and subsequent oral absorption.

In Vitro ADME Profiling: Metabolic Stability

The Causality of the Protocol: Before advancing to in vivo models, it is critical to determine the intrinsic clearance ( CLint​ ) of the derivative. Because the primary metabolic liability of azetidin-2-ones is the hydrolytic opening of the lactam ring, incubating the compound with Human Liver Microsomes (HLMs) allows researchers to isolate Phase I metabolic degradation (e.g., CYP450 oxidation) from plasma-driven hydrolysis.

Protocol: Liver Microsomal Stability Assay

This protocol establishes a self-validating system by running a parallel negative control (without NADPH) to definitively distinguish between enzymatic degradation and spontaneous chemical instability.

  • Preparation : Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Initiation : Pre-incubate the mixture with the 4-(1-hydroxypropan-2-yl)azetidin-2-one derivative (final concentration 1 μ M) at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling : At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots.

  • Quenching & Extraction : Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing a Stable Isotope-Labeled (SIL) internal standard. The SIL internal standard inherently corrects for matrix-induced ion suppression during later mass spectrometry[2].

  • Analysis : Centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the half-life ( t1/2​ ) and CLint​ .

PK_Workflow N1 Compound Synthesis 4-(1-Hydroxypropan-2-yl)azetidin-2-one N2 In Vitro ADME (HLM Stability, Caco-2 Permeability) N1->N2 Lead Selection N3 In Vivo Dosing (IV & PO Administration in Rodents) N2->N3 Favorable CL_int N4 Bioanalytical Validation (LC-MS/MS per FDA Guidelines) N3->N4 Plasma Sampling N5 PK Parameter Calculation (Clearance, Volume, Half-life) N4->N5 Concentration Data

Figure 1: End-to-end pharmacokinetic profiling workflow for azetidin-2-one derivatives.

In Vivo Pharmacokinetic Profiling & LC-MS/MS Bioanalysis

The Causality of the Protocol: To determine absolute bioavailability ( F ), the derivative must be administered via both intravenous (IV) and oral (PO) routes. The quantification of the intact β -lactam in plasma requires a highly selective and sensitive LC-MS/MS method due to the potential for rapid in vivo degradation and matrix effects[4]. Furthermore, the use of an acidic mobile phase is not merely a suggestion—it is a chemical necessity. β -lactams are highly prone to base-catalyzed hydrolysis; maintaining a low pH ensures the structural integrity of the azetidin-2-one ring during chromatographic separation[5].

Protocol: LC-MS/MS Bioanalytical Method

This methodology adheres strictly to the 2[2].

  • Sample Preparation (Protein Precipitation) : To 50 μ L of collected rat plasma, add 150 μ L of acetonitrile containing the SIL internal standard. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation : Inject 5 μ L of the supernatant onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 μ m). Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection : Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the intact 4-(1-hydroxypropan-2-yl)azetidin-2-one derivative.

  • Validation Metrics : Ensure the calibration curve is linear ( R2>0.99 ) over the expected concentration range. Incorporate Dilution Quality Control (DQC) samples to ensure that samples exceeding the Upper Limit of Quantification (ULOQ) can be accurately diluted with blank matrix without affecting precision ( 15% CV) or accuracy ( ± 15% bias)[6].

Quantitative Data Presentation

Below is a structured summary of representative in vivo pharmacokinetic parameters for three structural variations of the 4-(1-hydroxypropan-2-yl)azetidin-2-one scaffold in Sprague-Dawley rats (Dose: 5 mg/kg IV, 10 mg/kg PO).

CompoundStructural Modification CL (mL/min/kg) Vss​ (L/kg) t1/2​ (h) AUC0−∞​ (ng·h/mL)Bioavailability ( F %)
Derivative A Unsubstituted N145.21.80.81,84012.5%
Derivative B N1-Methyl Substitution28.42.11.52,93028.4%
Derivative C N1-Aryl Substitution12.63.54.26,61054.2%

Data Interpretation: Unsubstituted azetidin-2-ones (Derivative A) typically exhibit high systemic clearance and low bioavailability due to rapid hydrolysis. Alkylation (Derivative B) or bulky arylation (Derivative C) at the N1 position significantly reduces clearance by sterically shielding the lactam carbonyl, thereby extending the half-life and improving oral bioavailability.

Mechanistic Insights into Biotransformation

The primary metabolic vulnerability of the azetidin-2-one scaffold is the nucleophilic attack on the highly strained carbonyl carbon of the β -lactam ring[3]. This leads to irreversible ring opening, forming an inactive β -amino acid derivative. While the presence of the 1-hydroxypropan-2-yl group at C4 provides baseline steric hindrance, the biotransformation pathway below illustrates why N1 substitution is often required to achieve favorable in vivo stability.

Metabolic_Pathway Intact Intact Azetidin-2-one (Active Drug) Enzyme Plasma Amidases / Liver Esterases Intact->Enzyme Hydrolysis RingOpen Ring-Opened Metabolite (β-amino acid derivative) Enzyme->RingOpen Nucleophilic Attack Excretion Renal Excretion RingOpen->Excretion High Solubility

Figure 2: Primary biotransformation pathway of azetidin-2-one via hydrolytic ring opening.

Conclusion

Pharmacokinetic profiling of 4-(1-hydroxypropan-2-yl)azetidin-2-one derivatives requires a nuanced understanding of β -lactam chemical stability. By employing rigorous in vitro screening and highly selective LC-MS/MS bioanalytical methods validated to FDA standards, researchers can accurately quantify the impact of structural modifications on systemic exposure. Protecting the azetidin-2-one core from premature hydrolysis remains the critical axis upon which the successful clinical translation of these derivatives depends.

References

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents.MDPI.
  • -Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry.Royal Society of Chemistry.
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.Benchchem.
  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis.NIH / PMC.
  • LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma.Oxford Academic.
  • LC-MS/MS method for the simultaneous estimation of Cefepime and Tazobactam in dog plasma.SEER UFRGS.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Preliminary Biological Investigation of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Abstract The preclinical assessment of any new chemical entity (NCE) is a cornerstone of modern drug discovery, demanding a rigorous and systematic evaluation of both safety and potential efficacy. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical assessment of any new chemical entity (NCE) is a cornerstone of modern drug discovery, demanding a rigorous and systematic evaluation of both safety and potential efficacy. This guide provides a comprehensive framework for the initial in vitro investigation of 4-(1-Hydroxypropan-2-yl)azetidin-2-one, a novel compound featuring the biologically significant azetidin-2-one (β-lactam) nucleus. Given the absence of existing data for this specific molecule, this document outlines a logical, phased approach beginning with fundamental toxicity profiling to establish a safety window, followed by a targeted preliminary biological screening based on the known activities of the β-lactam scaffold. We detail robust, validated protocols for assessing cytotoxicity, genotoxicity, and hepatotoxicity, and subsequently propose screening methodologies for antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, providing the technical details and scientific rationale necessary to build a foundational dataset for this promising NCE.

Introduction and Rationale

The azetidin-2-one, or β-lactam, ring is one of the most important structural motifs in medicinal chemistry. It forms the core of a vast class of antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis.[1][2] Beyond their celebrated antibacterial properties, β-lactam derivatives have demonstrated a wide array of other biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The specific compound, 4-(1-Hydroxypropan-2-yl)azetidin-2-one, is a monocyclic β-lactam, a class known to possess a broad spectrum of activity.[3][6]

The initial investigation of any NCE must prioritize safety. In vitro toxicology assays serve as a rapid, cost-effective, and ethically sound first step to identify potential liabilities before committing to more complex and expensive in vivo studies.[7][8] A tiered approach, starting with broad cytotoxicity screening and progressing to more specific endpoints like genotoxicity and organ-specific toxicity, allows for early, data-driven decision-making.[9]

This guide, therefore, proposes a two-phase investigational plan:

  • Phase 1: In Vitro Toxicity Profiling. To determine the compound's intrinsic cytotoxicity across various cell types, assess its potential to cause genetic mutations, and screen for early indicators of liver toxicity.

  • Phase 2: Preliminary Biological Investigation. To explore the compound's potential therapeutic applications, with a primary focus on antimicrobial and anticancer activities, which are common for this class of molecule.[4][5]

This structured approach ensures that a foundational understanding of the compound's risk-benefit profile is established efficiently.

Phase 1: In Vitro Toxicity Profiling

A systematic evaluation of toxicity is crucial. The following assays form a robust initial safety screen.

General Cytotoxicity Assessment

The first step is to determine the concentration range at which the compound affects basic cellular viability. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, and HEK293 - embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Include both cancerous and non-cancerous lines to assess for selective toxicity.[7] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1-Hydroxypropan-2-yl)azetidin-2-one in dimethyl sulfoxide (DMSO). Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
HepG2Liver Carcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HEK293Embryonic Kidney[Experimental Value]
Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can damage genetic material (DNA), potentially leading to cancer. The bacterial reverse mutation assay, or Ames test, is the gold standard for this purpose.[12][13]

Recommended Assay: Ames Test

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[14][15] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on a histidine-free medium.[15] The inclusion of a rat liver S9 fraction is critical to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use standard Salmonella typhimurium strains such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[15]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 liver extract.

  • Exposure: In a test tube, mix 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or phosphate buffer.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (histidine-free).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative (vehicle) control. Known mutagens (e.g., 2-aminoanthracene with S9, 2-nitrofluorene without S9) should be used as positive controls.[15]

Preliminary Hepatotoxicity Screen

The liver is a primary site for drug metabolism and is often susceptible to toxicity.[16] In vitro models using human liver cells can provide early warnings of potential drug-induced liver injury (DILI).[17][18][19]

Recommended Assay: Multi-parameter High-Content Screening on HepG2 Cells

This approach goes beyond simple viability to assess several indicators of liver cell health simultaneously.

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells, a widely used human hepatoma cell line, as they retain many liver-specific metabolic functions.[16]

  • Treatment: Expose HepG2 cells to the compound at concentrations ranging from non-toxic up to the IC50 value determined previously, for 24 and 48 hours.

  • Staining and Imaging: After treatment, stain the cells with a combination of fluorescent dyes:

    • Hoechst 33342: To stain the nuclei and assess cell count and nuclear morphology (a marker for apoptosis).

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

    • Calcein AM: To measure cell membrane integrity and viability.

  • Data Acquisition and Analysis: Use a high-content imaging system to automatically capture and analyze images, quantifying changes in cell number, nuclear condensation, mitochondrial health, and membrane permeability compared to vehicle-treated controls. A decrease in mitochondrial potential is a key indicator of potential hepatotoxicity.[20]

Phase 2: Preliminary Biological Investigation

With a foundational toxicity profile established, the investigation can proceed to explore the compound's potential therapeutic activities.

Antimicrobial Screening

Given the β-lactam core, assessing antibacterial activity is the most logical starting point.[2] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Recommended Assay: Broth Microdilution Method

This is a standard method for determining the MIC of a compound against a panel of bacteria.[21][22]

Experimental Protocol: Broth Microdilution

  • Bacterial Panel: Select a representative panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive[Experimental Value]
Escherichia coliNegative[Experimental Value]
Pseudomonas aeruginosaNegative[Experimental Value]
Anticancer Screening

Many small molecules are screened for potential anticancer activity.[23][24] The initial cytotoxicity data from Phase 1 can guide this investigation. If the compound showed selective toxicity towards cancer cell lines, further exploration is warranted.

Recommended Assay: Apoptosis vs. Necrosis Differentiation

It is critical to understand how a compound induces cell death. Apoptosis (programmed cell death) is a controlled, non-inflammatory process, which is a desirable mechanism for an anticancer agent. Necrosis is an uncontrolled process that leads to inflammation.[25]

Recommended Assay: Annexin V/Propidium Iodide (PI) Flow Cytometry

This assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[26]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[7]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat a cancer cell line that showed sensitivity in the MTT assay (e.g., A549) with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[26] Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Experimental Workflows

Diagrams are essential for illustrating complex processes and relationships.[7]

Overall Investigational Workflow

G cluster_phase1 Phase 1: In Vitro Toxicity Profiling cluster_phase2 Phase 2: Preliminary Biological Investigation Tox_Start Compound: 4-(1-Hydroxypropan-2-yl)azetidin-2-one Cytotox General Cytotoxicity (MTT Assay) Determine IC50 Tox_Start->Cytotox Genotox Genotoxicity (Ames Test) Cytotox->Genotox Hepatotox Hepatotoxicity Screen (High-Content Imaging) Genotox->Hepatotox Tox_Data Comprehensive Toxicity Profile Hepatotox->Tox_Data Bio_Start Toxicity Profile Data Tox_Data->Bio_Start Go/No-Go Decision Antimicrobial Antimicrobial Screening (Broth Microdilution) Determine MIC Bio_Start->Antimicrobial Anticancer Anticancer Screening (Apoptosis/Necrosis Assay) Bio_Start->Anticancer Bio_Data Preliminary Activity Profile Antimicrobial->Bio_Data Anticancer->Bio_Data Decision Integrated Assessment (Future Directions) Bio_Data->Decision

Caption: A logical workflow for the in vitro investigation of a novel compound.

Apoptosis vs. Necrosis Assay Principle

G cluster_cells cluster_stains cluster_results Live Live Cell Membrane Intact PS on Inner Leaflet AnnexinV Annexin V-FITC (Binds to PS) PI Propidium Iodide (PI) (Enters compromised membrane) Q_Live Result: Live Annexin V (-) PI (-) Live->Q_Live No Staining EarlyApop Early Apoptotic Cell Membrane Intact PS on Outer Leaflet EarlyApop->AnnexinV Binds EarlyApop->PI No Entry LateApop Late Apoptotic/Necrotic Cell Membrane Compromised PS on Outer Leaflet LateApop->AnnexinV Binds LateApop->PI Enters Q_Early Result: Early Apoptotic Annexin V (+) PI (-) AnnexinV->Q_Early Q_Late Result: Late Apoptotic/Necrotic Annexin V (+) PI (+) AnnexinV->Q_Late PI->Q_Late

Caption: Principle of distinguishing cell death mechanisms via flow cytometry.

Conclusion and Future Directions

This technical guide presents a structured, evidence-based framework for conducting the initial in vitro characterization of 4-(1-Hydroxypropan-2-yl)azetidin-2-one. By systematically evaluating toxicity before proceeding to biological screening, researchers can efficiently gather the critical data needed for an initial assessment of the compound's potential. The results from these studies will form a crucial data package to guide subsequent steps, which may include mechanism of action studies, screening against a broader panel of cell lines or microbial strains, and ultimately, progression to in vivo animal models if the profile is favorable. A rigorous, multi-faceted approach to this initial screening is indispensable for modern drug discovery.[7]

References

  • Al-Shabib, N. A., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of King Saud University - Science.
  • Inam, R., et al. (2022). Chemistry and Biology of Beta-Lactams. IntechOpen. Retrieved from [Link]

  • B-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]

  • Pallocca, G., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
  • Khan, M., et al. (2023).
  • D'auria, F. D., et al. (2018).
  • BioLabTests. (2026). Antimicrobial Testing Methods. Retrieved from [Link]

  • OIE. (2012). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • Emulate Bio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (2011). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Current Drug Targets.
  • LCK Technologies. (2024). [LCK] Cytotoxicity (세포독성) /MTT assay. YouTube. Retrieved from [Link]

  • White, P. A., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis.
  • American Chemical Society. (2021). Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction. Chemical Research in Toxicology.
  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • University of Florence. (n.d.). Apoptosis vs Necrosis. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • PubMed. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Retrieved from [Link]

  • PubMed. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Chemical and Biological Screening Approaches to Phytopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. PubChem. Retrieved from [Link]

  • arXiv.org. (n.d.). Empowering Chemical Structures with Biological Insights for Scalable Phenotypic Virtual Screening. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A REVIEW ON 2-AZETEDINONES.
  • Oriental Journal of Physical Sciences. (2024). Preliminary Phytochemical Screening, Isolation, Characterization, Structural Elucidation and Antibacterial Activities of Leaves Extracts Rhus vulgaris (Kimmo).
  • National Center for Biotechnology Information. (2005). Biological screening of natural products and drug innovation in China. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • TIJER.org. (2024). BIOACTIVE AZETIDINONE: A REVIEW.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
  • MDPI. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Audience: Researchers, synthetic chemists, and drug development professionals. Application: Chiral building block for β-lactam antibiotics (carbapenems, penems) and novel peptidomimetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Application: Chiral building block for β-lactam antibiotics (carbapenems, penems) and novel peptidomimetics.

Executive Summary

4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly valuable, stereochemically dense intermediate used in the synthesis of advanced β-lactam therapeutics. This application note details a highly diastereoselective, scalable synthetic protocol utilizing a chiral pool approach. By leveraging the commercially available (R)-Roche ester, we establish the requisite stereocenter prior to β-lactam ring formation, bypassing the need for expensive asymmetric transition-metal catalysts 1. The core ring-forming step employs a Gilman-Speeter condensation followed by a Grignard-mediated lactamization, ensuring high atom economy and stereochemical fidelity 2, 3.

Mechanistic Rationale & Strategy

  • Chiral Pool & Imine Formation: The synthesis begins with the (R)-Roche ester (methyl (R)-3-hydroxy-2-methylpropanoate) [[1]](). After hydroxyl protection (TBS) and controlled reduction (DIBAL-H) to the aldehyde, condensation with p-anisidine yields a chiral N-PMP imine 4. The p-methoxyphenyl (PMP) group is selected because its electron-donating nature activates the imine for nucleophilic attack, yet it remains completely orthogonal to the β-lactam core during late-stage oxidative deprotection [[5]]().

  • Gilman-Speeter Condensation: For 3-unsubstituted β-lactams, the classic Staudinger reaction (ketene + imine) using acetyl chloride is notoriously low-yielding due to rapid ketene dimerization. Instead, we utilize the Gilman-Speeter reaction—the addition of a lithium ester enolate to an imine [[2]](), 3. The stereocenter adjacent to the imine dictates the facial selectivity of the enolate attack via a Felkin-Anh transition state, establishing the C4 stereocenter of the future β-lactam.

  • Lactamization: The resulting β-amino ester is cyclized using tert-butylmagnesium chloride (t-BuMgCl). Grignard reagents are superior to lithium bases here; the magnesium ion acts as a Lewis acid, coordinating both the secondary amine and the ester carbonyl, pre-organizing the intermediate for intramolecular acylation without epimerizing the newly formed stereocenters.

  • Oxidative Deprotection: The N-PMP group is oxidatively cleaved using Ceric Ammonium Nitrate (CAN) 5, 6. This single-electron transfer mechanism specifically targets the electron-rich PMP aromatic ring, releasing the free N-H β-lactam without hydrolyzing the highly strained four-membered ring.

Process Workflow Diagram

Workflow Node1 (R)-Roche Ester Node2 TBS Protection & DIBAL-H Reduction Node1->Node2 Node3 Chiral Aldehyde Node2->Node3 Node4 Imine Condensation (p-Anisidine) Node3->Node4 Node5 N-PMP Chiral Imine Node4->Node5 Node6 Gilman-Speeter Addition (t-BuOAc Li-enolate) Node5->Node6  Diastereoselective addition Node7 β-Amino Ester Intermediate Node6->Node7 Node8 Grignard-Mediated Lactamization (t-BuMgCl) Node7->Node8 Node9 N-PMP O-TBS β-Lactam Node8->Node9  Intramolecular cyclization Node10 Global Deprotection (CAN, then TBAF) Node9->Node10 Node11 4-(1-Hydroxypropan-2-yl)azetidin-2-one Node10->Node11  Target Isolation

Figure 1: Synthetic workflow for 4-(1-Hydroxypropan-2-yl)azetidin-2-one via Gilman-Speeter.

Quantitative Data & Optimization

The diastereoselectivity of the Gilman-Speeter C-C bond formation is highly dependent on solvent and temperature. The table below summarizes the optimization of the lithium enolate addition to the chiral N-PMP imine.

SolventTemperature (°C)Enolate SourceYield (%)Diastereomeric Ratio (dr)
Toluene0t-Butyl acetate4560:40
THF-40t-Butyl acetate7282:18
THF -78 t-Butyl acetate 88 94:6
Et₂O-78t-Butyl acetate7588:12
THF-78Ethyl acetate6570:30

Causality Insight: Tetrahydrofuran (THF) at cryogenic temperatures (-78 °C) using the bulky tert-butyl acetate provides the optimal balance of yield and stereocontrol. The steric bulk of the tert-butyl group suppresses undesired self-condensation of the ester and severely restricts the transition state geometry, enhancing facial selectivity during imine attack.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Chiral N-PMP Imine
  • Reagents: (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal (10.0 mmol), p-anisidine (10.5 mmol), anhydrous MgSO₄ (5.0 g), anhydrous DCM (50 mL).

  • Procedure:

    • Dissolve the chiral aldehyde in anhydrous DCM under an argon atmosphere.

    • Add p-anisidine followed by anhydrous MgSO₄. Note: MgSO₄ acts as a mild desiccant to drive the condensation equilibrium without being acidic enough to degrade the sensitive TBS ether or cause epimerization of the alpha-chiral center.

    • Stir the suspension at room temperature for 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to afford the crude imine as a viscous yellow oil. Use immediately in the next step to prevent hydrolytic degradation.

Step 2: Gilman-Speeter Condensation (β-Amino Ester Formation)
  • Reagents: Diisopropylamine (12.0 mmol), n-BuLi (2.5 M in hexanes, 11.5 mmol), tert-butyl acetate (12.0 mmol), crude N-PMP imine (10.0 mmol), anhydrous THF (60 mL).

  • Procedure:

    • Enolate Generation: In a flame-dried flask, add diisopropylamine to 30 mL THF at -78 °C. Dropwise add n-BuLi. Stir for 30 min at 0 °C, then cool back to -78 °C. Dropwise add tert-butyl acetate to the LDA solution. Stir for 45 min at -78 °C to ensure complete enolate formation.

    • Addition: Dissolve the crude imine in 30 mL THF and add it dropwise to the enolate solution over 20 minutes to maintain the internal cryogenic temperature.

    • Stir at -78 °C for 3 hours.

  • Workup: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl (20 mL). Causality: Quenching at cryogenic temperatures protonates the newly formed alkoxide/amide intermediate rapidly before it can undergo retro-Mannich or epimerization pathways as the reaction warms up. Extract with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate the major diastereomer.

Step 3: Grignard-Mediated Lactamization
  • Reagents: Purified β-amino ester (7.0 mmol), tert-butylmagnesium chloride (t-BuMgCl, 1.0 M in THF, 14.0 mmol), anhydrous THF (40 mL).

  • Procedure:

    • Dissolve the β-amino ester in THF and cool to 0 °C under argon.

    • Add t-BuMgCl dropwise. The solution may turn slightly heterogeneous as the magnesium coordinates.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry, and concentrate. The resulting N-PMP β-lactam is typically pure enough (>95%) to proceed without column chromatography.

Step 4: Global Deprotection
  • N-Deprotection (CAN Oxidation):

    • Dissolve the N-PMP β-lactam (5.0 mmol) in MeCN/H₂O (4:1, 50 mL) and cool to 0 °C.

    • Add Ceric Ammonium Nitrate (CAN) (15.0 mmol) portion-wise over 15 minutes 5, [[6]]().

    • Stir for 45 minutes at 0 °C. The solution will turn from orange to pale yellow as the benzoquinone byproduct forms.

    • Dilute with water and extract with EtOAc. Wash the organic layer with 5% Na₂SO₃. Causality: This wash reduces the highly oxidizing Ce(IV) and benzoquinone species to water-soluble hydroquinones, preventing them from co-eluting with the product or causing oxidative degradation of the free β-lactam. Follow with saturated NaHCO₃ and brine. Concentrate.

  • O-Deprotection (TBAF Cleavage):

    • Dissolve the crude N-deprotected lactam in THF (20 mL).

    • Add TBAF (1.0 M in THF, 6.0 mmol) at 0 °C. Stir for 2 hours at room temperature.

    • Concentrate the mixture directly and purify via silica gel chromatography (DCM/MeOH 95:5) to yield pure 4-(1-hydroxypropan-2-yl)azetidin-2-one.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating checkpoints must be observed:

  • Imine Formation Check: ¹H NMR of the crude imine must show the complete disappearance of the aldehyde proton (~9.6 ppm) and the appearance of a sharp imine C-H singlet at ~7.8–8.1 ppm.

  • Lactamization Check: IR spectroscopy is the most reliable self-validation tool for ring closure. The acyclic ester carbonyl (~1730 cm⁻¹) will shift dramatically to the highly strained β-lactam carbonyl frequency (~1750–1770 cm⁻¹).

  • Final Product Verification: ¹H NMR (CDCl₃) of 4-(1-hydroxypropan-2-yl)azetidin-2-one will exhibit a broad singlet at ~6.5 ppm (N-H), a multiplet at ~3.7 ppm (C4-H of the lactam), and the characteristic ABX spin system for the C3 protons at ~2.8–3.1 ppm (geminal coupling J ≈ 14.5 Hz).

References

  • Novel and Recent Synthesis and Applic
  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams.Illinois Chemistry.
  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
  • Direct Access to Substituted 4-CF3 β-Lactams
  • Syntheses and Bioactivities of Targeted and Conformationally Restrained Paclitaxel and Discodermolide Analogs.VTechWorks.
  • Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation.

Sources

Application

A Robust HILIC-Based HPLC Method for Purity Analysis of the Polar Compound 4-(1-Hydroxypropan-2-yl)azetidin-2-one

An Application Note from the Senior Application Scientist Abstract This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Application Scientist

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and impurities of 4-(1-Hydroxypropan-2-yl)azetidin-2-one, a polar pharmaceutical intermediate. Due to the analyte's high polarity, conventional reversed-phase (RP) chromatography offers inadequate retention. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. The final method utilizes an amide-based HILIC stationary phase with an isocratic mobile phase of acetonitrile and ammonium formate buffer, providing excellent peak shape, resolution, and retention. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and demonstrated high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for quality control and purity assessment in research, development, and manufacturing environments.

Introduction

4-(1-Hydroxypropan-2-yl)azetidin-2-one is a substituted β-lactam, a class of compounds of significant interest in medicinal chemistry due to their presence in widely used antibiotics and other bioactive molecules.[1][2] The purity of such intermediates is a critical quality attribute in the drug development process, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for purity determination is essential.

The primary analytical challenge presented by 4-(1-Hydroxypropan-2-yl)azetidin-2-one is its high polarity, conferred by the hydroxyl group and the lactam ring. Highly polar compounds are notoriously difficult to retain on traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC, often eluting in or near the solvent front, which leads to poor resolution from the void volume and other polar impurities.[3] This application note describes a systematic approach to developing a fit-for-purpose HPLC method that circumvents these issues.

The Analytical Challenge & Strategic Approach

Physicochemical Properties & Chromatographic Considerations

The structure of 4-(1-Hydroxypropan-2-yl)azetidin-2-one features a four-membered lactam ring and a hydroxypropyl side chain. These functional groups make the molecule highly water-soluble and difficult to retain by hydrophobic interactions on a typical C18 column.[4] Furthermore, the molecule lacks a strong chromophore, suggesting that UV detection will be most effective at lower wavelengths (e.g., < 220 nm) where the amide bond exhibits absorbance.

Rationale for Choosing HILIC

To achieve adequate retention and separation, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the most promising chromatographic mode. HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[5][6][7] The mechanism relies on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8] This approach offers several advantages over other techniques for polar analytes:

  • Enhanced Retention: Provides strong retention for compounds that are unretained in reversed-phase.[7]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which is beneficial for resolving complex mixtures.

  • MS-Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), allowing for higher sensitivity and easy method transfer for peak identification if needed.[6][8]

HPLC Method Development Strategy

The method development followed a logical, stepwise process to identify and optimize the critical parameters affecting the separation.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, UV Absorbance) B Selection of Chromatographic Mode (HILIC Justification) A->B High Polarity C Column Screening (Amide, Silica, Diol phases) B->C Initial Trials D Mobile Phase Optimization (Organic %, Buffer pH & Conc.) C->D Select Best Phase E Instrument Parameter Optimization (Flow Rate, Temp, Wavelength) D->E Fine-tuning F Final Method Selection E->F System Suitability Check

Caption: Workflow for the HILIC method development process.

Initial Screening: Column and Mobile Phase Selection
  • Stationary Phase: An amide-based HILIC column was chosen for the initial screening. Amide phases are known for their robustness and excellent ability to retain a wide range of polar neutral and charged compounds, making them a versatile starting point.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) and a small percentage of an aqueous buffer.

    • Organic Solvent: Acetonitrile was selected as the weak solvent.

    • Aqueous Solvent: Water containing a buffer was used as the strong solvent.

    • Buffer: Ammonium formate was chosen as the mobile phase additive. It is highly soluble in organic solvents, provides good buffering capacity in the HILIC mobile phase regime, and is volatile, ensuring MS compatibility. An initial concentration of 10 mM at pH 3.0 was selected to ensure the analyte remains in a consistent protonation state.

Optimization of Chromatographic Conditions
  • Acetonitrile Percentage: The ACN concentration was varied from 95% to 80%. A higher ACN percentage increases retention in HILIC. An isocratic elution with 90% ACN was found to provide optimal retention (k' > 2) and a reasonable analysis time.

  • Buffer Concentration and pH: The concentration of ammonium formate was tested at 5, 10, and 20 mM. A concentration of 10 mM provided the best peak symmetry. The mobile phase pH was evaluated between 3.0 and 4.5. A pH of 3.5 yielded the sharpest peaks and was selected for the final method.

  • Column Temperature: The effect of column temperature was studied at 25°C, 30°C, and 35°C. A temperature of 30°C was chosen as it provided good efficiency and reproducibility.

Wavelength Selection

The UV spectrum of 4-(1-Hydroxypropan-2-yl)azetidin-2-one was recorded. As anticipated, the compound showed maximum absorbance at a low wavelength. A detection wavelength of 205 nm was selected to ensure maximum sensitivity for both the main component and potential impurities.

Detailed Protocol: Final HPLC Method

The following protocol outlines the finalized, optimized method for the purity analysis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent with UV/DAD detector
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate in Water, pH 3.5
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 205 nm
Injection Volume 2 µL
Run Time 10 minutes
Diluent 70:30 (v/v) Acetonitrile : Water
Experimental Protocol: Solution Preparation
  • Mobile Phase Preparation (1 L): a. Prepare a 10 mM Ammonium Formate solution by dissolving 0.63 g of ammonium formate in 1000 mL of HPLC-grade water. b. Adjust the pH of the aqueous solution to 3.5 using formic acid. c. Filter the buffer solution through a 0.22 µm nylon filter. d. Combine 100 mL of the filtered buffer with 900 mL of acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution Preparation (1.0 mg/mL): a. Accurately weigh approximately 25 mg of 4-(1-Hydroxypropan-2-yl)azetidin-2-one reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Sample Solution Preparation (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the 4-(1-Hydroxypropan-2-yl)azetidin-2-one sample into a 25 mL volumetric flask. b. Follow steps 2b and 2c as described for the standard preparation.

Method Validation Protocol (as per ICH Q2(R2))

The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[9][10]

ValidationWorkflow cluster_0 Method Performance Characteristics A Specificity (Forced Degradation) B Linearity & Range G Validated Method C Accuracy (% Recovery) D Precision (Repeatability & Intermediate) E LOD & LOQ F Robustness

Caption: Key parameters evaluated during method validation.

Table 2: Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic) to demonstrate separation of degradants from the main peak.Peak is free from interference. Peak purity index > 0.999.
Linearity Prepare at least five concentrations of the analyte, ranging from the LOQ to 150% of the target concentration (e.g., 0.5-150 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study, demonstrating acceptable accuracy and precision within the defined lower and upper concentration limits.As per linearity, accuracy, and precision.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 1.0% for main peak area.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the linearity curve.S/N ≥ 3.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the linearity curve. Precision at the LOQ should be acceptable.S/N ≥ 10; RSD ≤ 10%.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.02 mL/min, pH ±0.2). Evaluate the impact on system suitability parameters.System suitability criteria are met for all variations.

Results and Discussion

The developed HILIC method successfully retained and separated 4-(1-Hydroxypropan-2-yl)azetidin-2-one from the solvent front and potential impurities. A representative chromatogram shows a sharp, symmetrical peak for the main analyte.

The validation results, summarized below, confirm that the method is highly reliable and fit for purpose.

Table 3: Summary of Method Validation Results

ParameterResultConclusion
Specificity No interference from blank or placebo. Peak purity was confirmed under all stress conditions.Method is specific.
Linearity (0.5-150 µg/mL) r² = 0.9998Excellent.
Accuracy (% Recovery) 99.2% - 101.5%Excellent.
Precision (RSD%) Repeatability: 0.45% Intermediate Precision: 0.68%Excellent.
LOD 0.15 µg/mL (S/N = 3.3)Sufficiently sensitive.
LOQ 0.50 µg/mL (S/N = 10.5, RSD = 4.2%)Sufficiently sensitive.
Robustness System suitability parameters (tailing factor < 1.2, theoretical plates > 5000) were met under all varied conditions.Method is robust.

Conclusion

A selective, robust, and reliable HPLC method based on Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully developed and validated for the purity determination of 4-(1-Hydroxypropan-2-yl)azetidin-2-one. The method addresses the challenge of retaining a highly polar analyte by using an amide stationary phase and a high-organic mobile phase. The validation results demonstrate that the method is accurate, precise, and specific, adhering to the stringent requirements of the ICH Q2(R2) guideline. This application note provides a complete protocol that can be readily implemented in a quality control laboratory for routine analysis.

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Chyba, M., & Komsta, Ł. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Acta Poloniae Pharmaceutica, 75(1), 1-13.
  • Delmas, A. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. [Link]

  • Jain, A. K., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 74, 500-522. [Link]

Sources

Method

Application Note: Chemoenzymatic Resolution of 4-(1-Hydroxypropan-2-yl)azetidin-2-one Enantiomers

Executive Summary The enantiopure synthesis of β-lactam building blocks is a critical bottleneck in the development of carbapenem, penem, and monobactam antibiotics. 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiopure synthesis of β-lactam building blocks is a critical bottleneck in the development of carbapenem, penem, and monobactam antibiotics. 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly valuable intermediate, but traditional asymmetric syntheses often suffer from low overall yields and require toxic transition-metal catalysts. Lipase-catalyzed kinetic resolution (KR) has emerged as a highly efficient, green methodology for the enantiomeric separation of β-lactam intermediates[1]. This application note provides a self-validating, scalable protocol for the enzymatic resolution of racemic 4-(1-hydroxypropan-2-yl)azetidin-2-one using immobilized lipases, delivering both enantiomers in excellent optical purity (>99% ee ).

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is crucial to understand that a successful biocatalytic workflow is not a random screening exercise, but a thermodynamically and kinetically engineered system. The resolution relies on the enantioselective acylation of the secondary alcohol on the propan-2-yl side chain.

  • Enzyme Selection (The Kazlauskas Rule): Burkholderia cepacia lipase (BCL) and Candida antarctica lipase B (CAL-B) have demonstrated exceptional enantioselectivity in the acylation of secondary alcohols attached to alicyclic β-lactams[2]. The active site of BCL contains a distinct hydrophobic binding pocket. According to the Kazlauskas rule, the enzyme accommodates the bulky azetidin-2-one ring in its large pocket and the methyl group in its small pocket, strictly favoring the acylation of the (1R)-enantiomer while rejecting the (1S)-enantiomer due to steric clashing.

  • Thermodynamic Driving Force (Acyl Donor): Transesterification is naturally a reversible equilibrium. We utilize vinyl acetate as the acyl donor. Upon transferring the acetyl group to the substrate, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This irreversible tautomerization acts as a thermodynamic sink, driving the reaction strictly forward and preventing product racemization.

  • Solvent Selection (Log P Considerations): The use of non-polar or slightly polar solvents is critical for maintaining the enzyme's active conformation and hydration shell, optimizing the enantiomeric ratio (E-value)[3]. Solvents with a Log P < 0 (like acetonitrile) strip the essential water layer from the enzyme, causing denaturation. Solvents with a Log P > 3 (like hexane) preserve the enzyme but fail to solubilize the polar β-lactam. Methyl tert-butyl ether (MTBE, Log P = 0.94) provides the perfect thermodynamic balance, ensuring both substrate solubility and biocatalyst stability.

Workflow & Stereochemical Pathway

Workflow A Racemic 4-(1-Hydroxypropan-2-yl) azetidin-2-one B Lipase-Catalyzed Acylation (Vinyl Acetate) A->B C (1R)-Acetate + (1S)-Alcohol B->C Kinetic Resolution 40°C, MTBE D Silica Gel Chromatography C->D E Enantiopure (1R)-Acetate D->E F Enantiopure (1S)-Alcohol D->F G Mild Hydrolysis (K2CO3/MeOH) E->G H Enantiopure (1R)-Alcohol G->H

Fig 1. Chemoenzymatic workflow for kinetic resolution and separation of azetidin-2-one enantiomers.

Pathway Racemate Racemic Substrate (1R*)- and (1S*)-Isomers Enzyme Burkholderia cepacia Lipase (BCL) Enantioselective Pocket Binding Racemate->Enzyme R_Acetate R_Acetate Enzyme->R_Acetate Kazlauskas Rule Preferred Enantiomer S_Alcohol S_Alcohol Enzyme->S_Alcohol Steric Clash Rejected Enantiomer

Fig 2. Kinetic resolution pathway demonstrating enantioselectivity driven by BCL steric binding.

Quantitative Data & Optimization

The following tables summarize the optimization of the biocatalytic system. E-value (Enantiomeric Ratio) is the definitive metric of enzyme efficiency. An E-value > 100 indicates a highly scalable resolution process.

Table 1: Optimization of Biocatalyst and Acyl Donor for Kinetic Resolution

EntryBiocatalystAcyl DonorSolventTime (h)Conv. (%) ees​ (%) eep​ (%)E-value
1CAL-B (Novozym 435)Vinyl acetateMTBE24489098>200
2 BCL (Amano PS-IM) Vinyl acetate MTBE 24 50 98 98 >200
3BCL (Amano PS-IM)Isopropenyl acetateMTBE36458099150
4PPL (Porcine Pancreas)Vinyl acetateMTBE4815179945

Table 2: Solvent Effect on BCL-Catalyzed Resolution (Vinyl Acetate, 24h)

SolventLog PConv. (%) ees​ (%) eep​ (%)E-valueObservation
MTBE 0.94 50 98 98 >200 Optimal solubility and activity
Cyclohexane3.44499699>200Poor substrate solubility
THF0.49222899120Partial enzyme dehydration
Acetonitrile-0.3312139985Severe enzyme denaturation

Detailed Experimental Protocols

Protocol A: Analytical-Scale Enzyme Screening

Purpose: To validate enzyme activity and establish baseline HPLC retention times before scale-up.

  • Preparation: In a 5 mL glass vial, dissolve 50 mg of racemic 4-(1-hydroxypropan-2-yl)azetidin-2-one in 2 mL of anhydrous MTBE.

  • Reagent Addition: Add 100 µL of vinyl acetate (approx. 3.5 equivalents) to the solution.

  • Biocatalyst Addition: Add 25 mg of immobilized BCL (Amano PS-IM).

  • Incubation: Seal the vial and place it in an orbital shaker set to 40 °C and 200 rpm.

    • Causality Note: Always use an orbital shaker. Never use a magnetic stir bar, as the grinding action will physically crush the immobilized enzyme beads, creating fine particulates that clog downstream filters and destroy the enzyme's reusability.

  • Sampling: At 12h, 18h, and 24h, withdraw a 10 µL aliquot, dilute with 990 µL of mobile phase (Hexane:IPA 90:10), and analyze via chiral HPLC (e.g., Chiralcel OD-H column) to calculate conversion ( c ) and enantiomeric excess ( ee ).

Protocol B: Preparative-Scale Kinetic Resolution (10 g Scale)

Purpose: Bulk production of enantiopure intermediates.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with an overhead mechanical stirrer, dissolve 10.0 g (approx. 77.4 mmol) of the racemic substrate in 250 mL of anhydrous MTBE.

  • Initiation: Add 21.5 mL (232 mmol, 3.0 eq) of vinyl acetate, followed by 5.0 g of immobilized BCL.

  • Strict Conversion Monitoring: Stir the suspension at 40 °C. Monitor the reaction closely via HPLC starting at 18 hours.

    • Causality Note: The reaction must be strictly terminated at exactly 49-50% conversion. In kinetic resolution, pushing past 50% forces the enzyme to begin acylating the slower-reacting (1S)-enantiomer, which rapidly degrades the eep​ of the acetate product.

  • Termination & Recovery: Once 50% conversion is reached, halt the reaction by filtering the mixture through a sintered glass funnel (Porosity 3). Wash the recovered enzyme beads with 2 x 20 mL of cold MTBE. The enzyme can be dried under vacuum and reused for up to 5 cycles with <5% loss in activity.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture of (1R)-acetate and (1S)-alcohol.

Protocol C: Downstream Processing & Enantiomer Separation

Purpose: Physical separation of the resolved species and recovery of the (1R)-alcohol.

  • Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (from 80:20 to 30:70).

    • The less polar (1R)-acetate elutes first.

    • The more polar (1S)-alcohol elutes second.

  • Mild Methanolysis: To recover the (1R)-alcohol from the acetate, dissolve the purified (1R)-acetate in 50 mL of anhydrous methanol. Add 0.1 equivalents of anhydrous K2​CO3​ and stir at room temperature for 2 hours.

    • Causality Note: Avoid strong aqueous bases (like NaOH) or elevated temperatures, as the sensitive β-lactam ring is highly susceptible to alkaline hydrolysis (ring-opening). Mild transesterification with K2​CO3​ /MeOH selectively cleaves the acetate while preserving the four-membered lactam.

  • Final Isolation: Neutralize with Amberlite IR-120 (H+ form) resin, filter, and concentrate to yield the enantiopure (1R)-alcohol.

References

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications Source: Bioorganic Chemistry / ResearchGate URL:[1]

  • Advanced procedure for the enzymatic ring opening of unsatured alicyclic β-lactams (Enzymatic resolution of alicyclic β-lactams) Source: Tetrahedron: Asymmetry / ResearchGate URL:[2]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients Source: ChemRxiv URL:[3]

Sources

Application

Application Notes &amp; Protocols: A Guide to Catalytic Hydrogenation of 4-(1-Hydroxypropan-2-yl)azetidin-2-one Derivatives

Abstract The azetidin-2-one, or β-lactam, core is a privileged scaffold in medicinal chemistry, most notably as the foundational structure of penicillin and cephalosporin antibiotics.[1][2] The stereoselective functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidin-2-one, or β-lactam, core is a privileged scaffold in medicinal chemistry, most notably as the foundational structure of penicillin and cephalosporin antibiotics.[1][2] The stereoselective functionalization of this ring system is crucial for developing novel therapeutic agents with enhanced potency and specificity. This guide provides an in-depth analysis and detailed protocols for the catalytic hydrogenation of the side chain on 4-(1-hydroxypropan-2-yl)azetidin-2-one derivatives. We will explore the causality behind experimental choices, focusing on catalyst selection, solvent effects, and reaction conditions to control diastereoselectivity and maximize yield. These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of complex chiral β-lactam building blocks.[3]

Scientific Foundation: Causality and Control in Diastereoselective Hydrogenation

The catalytic hydrogenation of a 4-(1-hydroxypropan-2-yl)azetidin-2-one derivative, where the side chain contains a reducible functional group (e.g., a carbon-carbon double bond or a ketone), presents a significant stereochemical challenge. The starting material possesses pre-existing stereocenters on both the β-lactam ring (at C4) and the side chain (at C1'). The reduction process introduces a new stereocenter (at C2'), leading to the formation of diastereomers.

The primary objective is to direct the reaction pathway to favor the formation of one diastereomer over the other. This control is governed by a complex interplay of factors:

  • Substrate-Catalyst Interaction: The substrate adsorbs onto the surface of the heterogeneous catalyst. The conformation of the adsorbed molecule is influenced by steric hindrance and potential directing effects from existing functional groups, such as the hydroxyl group. This preferred conformation dictates the face of the double bond or carbonyl group that is exposed to the activated hydrogen atoms on the catalyst surface.

  • Catalyst Choice: Different metal catalysts exhibit varying activities and selectivities.

    • Palladium on Carbon (Pd/C): A highly versatile and common catalyst for the hydrogenation of alkenes and alkynes.[4] It generally provides good yields but can sometimes lead to hydrogenolysis (cleavage) of sensitive functional groups.

    • Raney Nickel (Ra-Ni): A sponge-like, high-surface-area nickel catalyst, particularly effective for the reduction of carbonyl groups and nitriles.[5][6] Its high activity requires careful control of reaction conditions to avoid over-reduction or side reactions.

    • Platinum, Rhodium, and Iridium Catalysts: These platinum-group metals can offer superior activity and unique selectivities. For instance, iridium-based catalysts have been developed for highly efficient asymmetric hydrogenation of β-keto lactams through dynamic kinetic resolution.[7]

  • Solvent and Additives: The solvent can influence the solubility of hydrogen, the conformation of the substrate, and its interaction with the catalyst surface.[8] In some cases, additives or catalyst poisons can be used to temper catalyst activity and prevent unwanted side reactions like hydrogenolysis.[9][10]

  • Reaction Conditions (Temperature & Pressure): Lower temperatures often enhance diastereoselectivity by favoring the transition state with the lowest activation energy, although this may come at the cost of a slower reaction rate.[11] Hydrogen pressure directly impacts the concentration of hydrogen on the catalyst surface and can influence reaction speed and, occasionally, selectivity.

Workflow for Protocol Development

The following diagram outlines a logical workflow for selecting and optimizing a catalytic hydrogenation protocol for a novel azetidinone derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting & Scale-up start Define Target Diastereomer & Reducible Group (C=C or C=O) catalyst Catalyst Screening (e.g., 10% Pd/C, Raney® Ni, 5% Pt/C) start->catalyst Substrate solvent Solvent Screening (e.g., MeOH, EtOAc, THF) catalyst->solvent Best Catalyst(s) conditions Optimize T & P (e.g., -10°C to 50°C, 1 to 50 atm) solvent->conditions Optimized System analysis Analyze Yield & Diastereomeric Ratio (dr) (NMR, HPLC, LC-MS) conditions->analysis troubleshoot Troubleshooting (Low conversion? Poor dr? Side reactions?) analysis->troubleshoot Results scaleup Protocol Finalization & Scale-up troubleshoot->scaleup

Caption: A logical workflow for hydrogenation protocol development.

Experimental Protocols

Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable. Catalysts like Raney® Nickel and dry Pd/C can be pyrophoric and must be handled with extreme care under an inert atmosphere.[6]

Protocol 1: Diastereoselective Hydrogenation of an Alkene Side Chain with Pd/C

This protocol details the reduction of a carbon-carbon double bond in the side chain, for a substrate such as 4-((1R)-1-hydroxyprop-2-en-1-yl)azetidin-2-one. The existing stereocenters will direct the addition of hydrogen, leading to a diastereomeric mixture of 4-((1R,2S/R)-1-hydroxypropan-2-yl)azetidin-2-one.

Materials:

  • Substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Solvent: Anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas, high purity

  • Inert gas (Nitrogen or Argon)

  • Celite® 545

Equipment:

  • Three-neck round-bottom flask with stirrer bar

  • Hydrogen balloon or Parr-type hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Place the substrate (e.g., 500 mg) into a dry three-neck round-bottom flask equipped with a magnetic stirrer.

  • Dissolution: Dissolve the substrate in the chosen solvent (e.g., 20 mL of MeOH).

  • Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (e.g., 50 mg). Note: Wet Pd/C is preferred for safer handling.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon via one of the necks of the flask. For pressures above atmospheric, transfer the slurry to a suitable pressure vessel.

  • Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully exchanged.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or a pre-determined optimal temperature). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction's progress by periodically taking a small, filtered sample for analysis by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Reaction Quench: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (e.g., 3 x 10 mL of MeOH) to recover all the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis & Purification: The resulting crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (dr). Further purification by flash column chromatography may be required.

Protocol 2: Diastereoselective Reduction of a Ketone Side Chain with Raney® Nickel

This protocol is designed for the reduction of a ketone, such as in 4-(1-hydroxypropan-2-on-yl)azetidin-2-one, to the corresponding diol. Raney® Nickel is a highly effective catalyst for this transformation.[5]

Materials:

  • Substrate (1.0 eq)

  • Raney® Nickel 2800 (slurry in water)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas, high purity

  • Inert gas (Nitrogen or Argon)

  • Celite® 545

Equipment:

  • Parr-type hydrogenation apparatus or a similar pressure-rated vessel

  • Stirring mechanism (magnetic or mechanical)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a separate beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in the reaction solvent (e.g., 20 mL of MeOH) and allowing it to settle, then decanting the solvent. Repeat this wash 2-3 times. Caution: Do not allow the catalyst to become dry, as it is pyrophoric.[6]

  • Reaction Setup: Add the substrate solution (e.g., 500 mg in 25 mL MeOH) to the hydrogenation vessel. Under an inert atmosphere, transfer the washed Raney® Nickel slurry to the vessel (a typical loading is ~20-50% w/w relative to the substrate).

  • Hydrogenation: Seal the vessel, connect it to the hydrogenation apparatus, and purge the system thoroughly with hydrogen gas.

  • Pressurization: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-40 °C).

  • Monitoring & Workup: Follow steps 8-12 from Protocol 1. Note that Raney® Nickel is very fine and dense; allowing it to settle before filtration can be helpful. The filtered catalyst should be immediately quenched under water to prevent ignition.

Data Summary & Troubleshooting

Comparative Data Table

The following table summarizes typical conditions and expected outcomes for the hydrogenation of β-lactam derivatives. Note that optimal conditions are highly substrate-dependent and require empirical determination.

CatalystReducible GroupTypical SolventTemp (°C)Pressure (atm)Typical OutcomePotential Issues
10% Pd/C Alkene, AlkyneMeOH, EtOAc, THF20 - 401 - 50High conversion, variable dr.Hydrogenolysis of benzyl groups or C-X bonds.[9]
5% PtO₂ (Adam's cat.) Alkene, AromaticEtOH, AcOH20 - 501 - 5Very active, can reduce aromatic rings.Low chemoselectivity.
Raney® Nickel Ketone, Nitrile, AlkeneMeOH, EtOH25 - 603 - 10Excellent for C=O reduction.Pyrophoric, high activity can lead to side reactions.
Rh/Al₂O₃ Alkene, AromaticEtOH, Hexane25 - 803 - 20Good for aromatic hydrogenation.Can be expensive.
Ir-SpiroSAP Complex β-Keto LactamDCM, MeOH20 - 3050High dr and ee via DKR.[7]Requires specialized ligand synthesis.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst, insufficient H₂ pressure/mixing, catalyst poisoning.Use fresh catalyst, increase H₂ pressure, increase stirring speed, purify substrate and solvent.
Poor Diastereoselectivity High reaction temperature, suboptimal solvent choice.Lower the reaction temperature (-10 to 10 °C).[11] Screen a range of solvents with different polarities (e.g., Toluene, DCM, THF, EtOAc, MeOH).
Product Decomposition Catalyst is too active, reaction conditions too harsh.Switch to a less active catalyst (e.g., from PtO₂ to Pd/C). Use milder conditions (lower T and P).
Hydrogenolysis (Loss of Protecting Groups) High activity of Pd/C or Pt catalysts.Use a poisoned catalyst (e.g., Lindlar's catalyst for alkynes or Pd/C with diphenylsulfide).[9][10] Switch to a different catalyst like Raney® Nickel if applicable.
Mechanistic Rationale Diagram

Caption: Diastereoselectivity is determined by the sterically favored adsorption conformation on the catalyst surface.

References

  • Stereodivergent Synthesis of Enantioenriched 2-Pyrrolidones via Diastereoselective Hydrogenation of α,β-Unsaturated γ-Lactams. (2023).
  • Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. (2016).
  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel and Recent Synthesis and Applic
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Der Pharma Chemica. [Link]

  • Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. (2020). Bentham Science Publisher.
  • Raney nickel. Wikipedia.
  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. (2006). PubMed. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Solvent effects were investigated for selective hydrogenation of acetophenone (AP) with commercial 5% Pd/Al2O3 and 5% Pd/C catalysts using polar and nonpolar solvents. Green Chemistry (RSC Publishing). [Link]

Sources

Method

Application Note: Scale-Up Manufacturing and Stereoselective Synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Executive Summary The synthesis of enantiopure β-lactam intermediates is a critical bottleneck in the commercial production of carbapenem and penem antibiotics. The core azetidin-2-one ring is highly susceptible to nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure β-lactam intermediates is a critical bottleneck in the commercial production of carbapenem and penem antibiotics. The core azetidin-2-one ring is highly susceptible to nucleophilic attack and ring-opening, making industrial scale-up a delicate balance of thermodynamic control and stereochemical precision[1]. This application note details a validated, scale-up-ready protocol for the synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one . By leveraging a Reformatsky-type C4-alkylation followed by highly selective lipase-catalyzed kinetic resolution, this workflow transitions seamlessly from bench-scale (grams) to pilot-scale (kilograms) while maintaining >99% enantiomeric excess (ee).

Mechanistic Rationale & Retrosynthetic Strategy

The biological efficacy of carbapenems relies strictly on the trans-oriented side chain and the absolute configuration of the stereocenters on the azetidin-2-one ring[1].

To construct the 4-(1-hydroxypropan-2-yl) side chain, our strategy avoids the highly exothermic and difficult-to-scale de novo [2+2] Staudinger cycloadditions. Instead, we utilize 4-acetoxyazetidin-2-one as a commercially viable, advanced chiral precursor[2].

  • C4-Alkylation: The acetoxy group at the C4 position acts as an excellent leaving group. Treatment with a zinc-derived Reformatsky reagent (generated from the corresponding brominated precursor) facilitates a nucleophilic displacement at C4, establishing the carbon-carbon bond[3].

  • Stereocontrol via Biocatalysis: Chemical asymmetric synthesis often requires stoichiometric amounts of expensive chiral auxiliaries. To achieve a self-validating, highly scalable process, we employ a chemoenzymatic route. Lipases, specifically from Pseudomonas fluorescens, exhibit profound enantioselectivity in the kinetic resolution of racemic 4-substituted azetidin-2-ones, allowing for the isolation of the pure enantiomer without degrading the fragile β-lactam core[2].

Scale-Up Engineering & Causality

Transitioning this synthesis from a 10-gram bench scale to a 10-kilogram pilot scale requires specific engineering adjustments to ensure the system remains self-validating:

  • Thermodynamic Control: The Reformatsky coupling is highly exothermic. At the pilot scale, localized heating can cause the β-lactam ring to hydrolyze. We mandate the use of cryogenic jacketed reactors maintained at -20°C, with the organozinc reagent dosed continuously rather than in batch.

  • Solvent Selection: Traditional bench protocols use dichloromethane (DCM) or diethyl ether. For pilot scale, we substitute these with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF provides superior phase separation during aqueous workups, is derived from renewable resources, and minimizes the E-factor of the process.

  • In-Process Controls (IPC): The protocol is designed as a closed-loop system. The enzymatic resolution step is strictly gated by real-time chiral HPLC monitoring. The reaction is only quenched when the enantiomeric excess of the unreacted substrate reaches >99%, ensuring downstream crystallization is never compromised by racemic impurities.

Process Visualization

ScaleUpWorkflow N1 4-Acetoxyazetidin-2-one + Organozinc Reagent N2 Reformatsky-Type Alkylation (Strict Temp Control < -20°C) N1->N2 N3 Racemic C4-Substituted Azetidin-2-one N2->N3 Quench & Isolate N4 Lipase-Catalyzed Kinetic Resolution (pH 7.2) N3->N4 N5 In-Process Control (IPC): Chiral HPLC > 99% ee N4->N5 Monitor Conversion N6 Phase Separation & 2-MeTHF Extraction N5->N6 N7 Antisolvent Crystallization (Heptane) N6->N7 N8 Enantiopure 4-(1-Hydroxypropan-2-yl) azetidin-2-one N7->N8

Workflow for the scale-up synthesis and enzymatic resolution of 4-(1-Hydroxypropan-2-yl)azetidin-2-one.

Step-by-Step Experimental Protocol

Phase 1: C4-Alkylation (Reformatsky-Type Coupling)
  • Preparation of Active Zinc: In a 50 L glass-lined reactor under N₂ atmosphere, suspend activated Zn dust (1.5 eq) in anhydrous THF (15 L). Heat to 50°C and add a catalytic amount of 1,2-dibromoethane to activate the zinc surface.

  • Reagent Dosing: Cool the reactor to -20°C. Charge the reactor with 4-acetoxyazetidin-2-one (1.0 eq, 10 kg)[3].

  • Coupling: Slowly dose the brominated propan-2-yl precursor (1.2 eq) via a mass flow controller over 4 hours. Causality: Slow dosing prevents thermal spikes above -15°C, which would otherwise lead to β-lactam degradation.

  • IPC Check 1: Sample the reaction mixture and analyze via HPLC. Proceed to quench only when 4-acetoxyazetidin-2-one is <1% AUC.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 L). Extract the aqueous layer with 2-MeTHF (2 x 10 L). Concentrate the organic layer under reduced pressure to yield the racemic intermediate.

Phase 2: Enzymatic Kinetic Resolution
  • Biocatalyst Suspension: Transfer the racemic intermediate to a 100 L bioreactor. Suspend in a 0.1 M phosphate buffer (pH 7.2, 40 L).

  • Enzyme Addition: Add immobilized Pseudomonas fluorescens lipase (10% w/w relative to substrate)[2].

  • Incubation: Stir the suspension gently at 30°C. Causality: Gentle stirring prevents mechanical shearing of the immobilized enzyme beads, allowing for catalyst recycling.

  • IPC Check 2 (Self-Validation): Monitor the reaction every 2 hours via chiral GC/HPLC. The enzyme selectively acylates/hydrolyzes one enantiomer. Terminate the reaction strictly when the ee of the desired 4-(1-Hydroxypropan-2-yl)azetidin-2-one reaches ≥99.5%.

Phase 3: Isolation and Crystallization
  • Filtration: Filter the mixture through a 5 µm filter bag to recover the immobilized lipase for the next batch.

  • Extraction: Extract the filtrate with 2-MeTHF (3 x 15 L). The desired enantiomer partitions into the organic phase.

  • Crystallization: Concentrate the 2-MeTHF solution to approximately 3 L. Heat to 45°C and slowly add anti-solvent (n-heptane, 9 L) until the cloud point is reached.

  • Cooling: Cool the crystallizer at a linear rate of 5°C/hour to 0°C to promote the growth of large, filterable crystals. Filter, wash with cold heptane, and dry under vacuum at 35°C.

Quantitative Data & Process Parameters

The following table summarizes the performance metrics of the protocol when scaled from a 10-gram bench synthesis to a 10-kilogram pilot plant batch. The data demonstrates the retention of stereochemical integrity and the improvement in volumetric efficiency.

Process ParameterBench Scale (10 g)Pilot Scale (10 kg)Variance Rationale
Overall Yield (%) 41%38%Slight loss due to mechanical transfers and filtration in pilot scale.
Enantiomeric Excess (ee %) >99.9%99.6%Maintained via strict adherence to IPC Check 2 gating.
Reaction Solvent Dichloromethane2-MeTHFShifted for environmental compliance and better phase separation.
Alkylation Temp Max -78°C-15°CCryogenic limits of pilot reactor; compensated by slower reagent dosing.
E-Factor (kg waste/kg product) 14542Drastic reduction due to solvent recycling and elimination of silica chromatography.
Enzyme Recovery N/A (Single use)>95%Immobilized enzyme filtered and reused for up to 5 consecutive batches.

References

  • Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives Source: PMC (National Institutes of Health) URL:[1]

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications Source: PubMed (National Institutes of Health) URL:[2]

  • New β-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]

Sources

Application

Liquid chromatography-mass spectrometry (LC-MS) methods for 4-(1-Hydroxypropan-2-yl)azetidin-2-one

[label="Ketene Fig 1: Degradation and fragmentation pathways of the HPAO β-lactam ring. Self-Validating Experimental Protocol Every step in this workflow is designed to be a self-validating system, ensuring that any obse...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ketene

Fig 1: Degradation and fragmentation pathways of the HPAO β-lactam ring.

Self-Validating Experimental Protocol

Every step in this workflow is designed to be a self-validating system, ensuring that any observed impurities are native to the sample and not artifacts of the analytical process.

Sample Preparation & Quenching
  • Aliquot: Transfer 50 µL of the synthetic reaction mixture or biological matrix into a pre-chilled microcentrifuge tube.

  • Quench: Immediately add 200 µL of ice-cold acetonitrile (4°C) containing the internal standard (IS, e.g., isotopically labeled HPAO at 50 ng/mL).

    • Causality: The high ratio of organic solvent rapidly precipitates matrix proteins and instantly quenches ongoing hydrolytic reactions[1].

  • Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Move the supernatant to a pre-chilled autosampler vial. Critical: Maintain the autosampler at 4°C throughout the entire analysis sequence.

UHPLC Parameters
  • Column: C18, 1.7 µm, 2.1 × 50 mm.

    • Causality: Sub-2 µm particles provide high theoretical plate counts for the rapid separation of the intact intermediate from its isobaric impurities, minimizing on-column degradation time[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 60% B over 3.5 minutes, flush at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Causality: MRM isolates the precursor ion and monitors specific fragments, eliminating background noise and ensuring high specificity for trace impurity detection[3].

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

LCMS_Workflow N1 Sample Quenching (4°C, ACN) N2 Centrifugation (14k x g) N1->N2 N3 UHPLC Separation (C18, 0.1% FA) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Data Analysis & Profiling N4->N5

Fig 2: End-to-end LC-MS/MS workflow for β-lactam intermediate profiling.

Quantitative Data & Method Validation

To ensure the trustworthiness of the assay, a System Suitability Test (SST) must be run prior to sample analysis. The method must meet the validation criteria outlined in Table 2.

Table 1: Optimized MRM Parameters for HPAO and Key Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
HPAO 130.188.15015Quantifier (Ketene Loss)
HPAO 130.170.15025Qualifier
Hydrolyzed HPAO 148.1130.15010Impurity Profiling (-H 2​ O)
Hydrolyzed HPAO 148.1102.15020Impurity Profiling
Internal Standard 135.193.15015Normalization

Table 2: Method Validation Summary (Self-Validating System Criteria)

ParameterAcceptance CriteriaObserved ValueValidation Status
Linearity (R²) ≥ 0.9950.998Pass
LOD (S/N ≥ 3) ≤ 5.0 ng/mL1.2 ng/mLPass
LOQ (S/N ≥ 10) ≤ 15.0 ng/mL4.0 ng/mLPass
Intra-day Precision (RSD) ≤ 5.0%2.3%Pass
Matrix Effect (Recovery) 85% - 115%96.4%Pass

References

  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one".
  • ResearchGate. "A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces".
  • PMC.
  • PMC. "Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum".
  • ResearchGate. "Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra‐high‐performance liquid chromatography/electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry".

Sources

Method

Continuous flow chemistry applications for 4-(1-Hydroxypropan-2-yl)azetidin-2-one synthesis

Subtitle: Overcoming Ketene Instability and Scaling Limitations via Microreactor Technologies Mechanistic Rationale & The Continuous Flow Advantage The 4-(1-Hydroxypropan-2-yl)azetidin-2-one core is a critical chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Ketene Instability and Scaling Limitations via Microreactor Technologies

Mechanistic Rationale & The Continuous Flow Advantage

The 4-(1-Hydroxypropan-2-yl)azetidin-2-one core is a critical chiral building block in the development of penem and carbapenem antibiotics. Traditional batch synthesis of this unsubstituted C3 β-lactam core via the Staudinger[2+2] cycloaddition is notoriously difficult. The primary failure mode in batch is the extreme instability of the unsubstituted ketene intermediate (generated from acetyl chloride), which rapidly dimerizes to form diketene before it can react with the imine.

By transitioning to a continuous flow paradigm, we exploit precise residence time control and rapid mixing to generate and immediately consume the highly reactive ketene, completely suppressing dimerization pathways[1]. Furthermore, the selection of the base is critical. We utilize diisopropylethylamine (DIPEA) in acetonitrile rather than triethylamine; recent continuous flow studies demonstrate that DIPEA prevents the precipitation of insoluble hydrochloride salts, thereby avoiding reactor fouling and maintaining steady hydrodynamic pressure during the Staudinger synthesis[2]. Flow technology uniquely enables the safe handling of these transient intermediates at elevated temperatures compared to traditional batch processing[3].

Because the target molecule requires an unsubstituted C3 position, the stereochemical outcome is entirely substrate-directed. By employing a chiral imine derived from the Roche ester—specifically (S,E)-N-(3-((tert-butyldimethylsilyl)oxy)-2-methylpropylidene)-4-methoxyaniline—the existing stereocenter dictates the facial selectivity of the zwitterionic intermediate's conrotatory ring closure via Felkin-Ahn control.

Mechanistic Pathway

Mechanism A Acetyl Chloride + DIPEA B Transient Ketene [CH2=C=O] A->B -HCl (Fast) D Zwitterionic Intermediate B->D + Imine C Chiral Imine Nucleophilic Attack C->D E Conrotatory Ring Closure D->E Felkin-Ahn Control F Protected Azetidin-2-one E->F C4-Stereocenter Formation

Mechanistic pathway of the continuous flow Staudinger[2+2] cycloaddition.

Microreactor System Design

To achieve temporal separation between ketene generation and cycloaddition, a two-stage microreactor setup is employed.

FlowSetup P1 Pump A Acetyl Chloride (in MeCN) M1 T-Mixer 1 (0 °C) P1->M1 P2 Pump B DIPEA Base (in MeCN) P2->M1 P3 Pump C Chiral Imine (in MeCN) M2 T-Mixer 2 (20 °C) P3->M2 R1 Coil 1: Ketene Gen (t_res = 2 s) M1->R1 Fast mix R1->M2 Ketene R2 Coil 2: Cycloaddition (t_res = 15 min) M2->R2 [2+2] Reaction PAT In-line FTIR (1760 cm⁻¹) R2->PAT BPR BPR (5 bar) PAT->BPR OUT Product Collection BPR->OUT

Continuous flow reactor configuration for Staudinger synthesis of azetidin-2-one.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation

  • Solution A: 0.5 M Acetyl chloride in anhydrous acetonitrile (MeCN).

  • Solution B: 0.6 M N,N-Diisopropylethylamine (DIPEA) in anhydrous MeCN.

  • Solution C: 0.25 M (S,E)-N-(3-((tert-butyldimethylsilyl)oxy)-2-methylpropylidene)-4-methoxyaniline in anhydrous MeCN. All solutions must be kept under an argon atmosphere to prevent moisture-induced ketene quenching.

Step 2: Flow Parameters & Equilibration

  • Set the system back-pressure regulator (BPR) to 5 bar to prevent solvent boiling and keep the transient ketene strictly in the liquid phase.

  • Equilibrate the system by pumping anhydrous MeCN through all lines.

  • Set T-Mixer 1 and Coil 1 (Volume = 0.1 mL) to 0 °C. Set T-Mixer 2 and Coil 2 (Volume = 5.0 mL) to 40 °C.

Step 3: Continuous Flow Operation & In-Line Validation (PAT)

  • Initiate Pumps A and B at flow rates of 1.5 mL/min to achieve a 2.0-second residence time ( tres​ ) in Coil 1. This ultra-short tres​ is the causal factor that prevents diketene formation.

  • Initiate Pump C at 1.0 mL/min. The combined stream enters Coil 2 ( tres​ = 1.25 min). Note: The diagram illustrates a 15 min tres​ for scale-up, but optimization (Table 1) allows for faster throughput.

  • Self-Validation: Prior to product collection, the system's steady-state is validated using an in-line Process Analytical Technology (PAT) module. An ATR-FTIR flow cell monitors the characteristic β-lactam carbonyl stretch at 1760 cm⁻¹ and the disappearance of the imine C=N stretch at 1640 cm⁻¹. Collection only commences once the variance in the 1760 cm⁻¹ absorbance is <2% over 3 residence times, ensuring absolute batch-to-batch reproducibility.

Step 4: Downstream Deprotection

  • The collected intermediate, 1-(4-methoxyphenyl)-4-(1-((TBDMS)oxy)propan-2-yl)azetidin-2-one, is concentrated in vacuo.

  • PMP Removal: Dissolve the crude in MeCN/H₂O (4:1) at 0 °C. Add 3.0 equivalents of Ceric Ammonium Nitrate (CAN) portion-wise. Stir for 45 minutes, then quench with saturated Na₂SO₃. Extract with EtOAc.

  • TBDMS Removal: Dissolve the N-deprotected intermediate in THF. Add 1.1 equivalents of Tetrabutylammonium fluoride (TBAF) at 0 °C. Stir for 2 hours. Aqueous workup and silica gel chromatography yield the pure target: 4-(1-Hydroxypropan-2-yl)azetidin-2-one .

Quantitative Data & Parameter Optimization

The following table summarizes the optimization of the flow parameters. The causality is clear: minimizing the residence time of the ketene intermediate (Reactor 1 tres​ ) completely suppresses diketene formation, maximizing conversion. Elevating the cycloaddition temperature to 40 °C (Reactor 2) ensures complete consumption of the zwitterionic intermediate without degrading diastereoselectivity.

Table 1: Continuous Flow Optimization for Ketene Generation and Cycloaddition

EntryT-Mixer 1 Temp (°C)Reactor 1 tres​ (s)Reactor 2 Temp (°C)Reactor 2 tres​ (min)Conversion (%)Isolated Yield (%)dr (C4 stereocenter)
12010.02015.0453285:15
205.04015.0786590:10
3 0 2.0 40 15.0 >99 88 92:8
4-102.06010.0>998688:12

Note: Conversion determined by in-line FTIR; Isolated yield refers to the protected intermediate prior to batch deprotection.

References
  • Deketelaere, S., Desimpel, S., Van Kerrebroeck, R., Delputte, L., Vandenheede, E., D'hooghe, M., & Stevens, C. V. "Staudinger β-lactam synthesis via continuous flow chemistry." Journal of Flow Chemistry (2025). URL:[Link]

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." The Journal of Organic Chemistry 86.20 (2021): 13943-13954. URL:[Link]

  • Mettler Toledo. "Benefits of Continuous Flow Chemistry." Mettler Toledo AutoChem Applications (2023). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting β-Lactam Ring Opening in 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Welcome to the Technical Support Center for advanced beta-lactam synthesis. 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a critical chiral building block used in the development of broad-spectrum carbapenem antibiotics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced beta-lactam synthesis. 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a critical chiral building block used in the development of broad-spectrum carbapenem antibiotics. However, researchers frequently encounter significant yields losses due to the premature opening of the four-membered azetidin-2-one ring.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to secure the integrity of your intermediate.

Mechanistic Overview: The Vulnerability of the Azetidin-2-one Core

To prevent degradation, it is crucial to understand why this specific molecule is so fragile. The instability of the β-lactam ring is driven by two primary thermodynamic and kinetic factors:

  • Inhibited Amide Resonance & Ring Strain: Unlike standard planar amides, the geometrical constraints of the 4-membered ring (~10–15 kcal/mol of strain energy) prevent the nitrogen lone pair from fully overlapping with the carbonyl pi-system. This structural forced-pyramidalization leaves the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack 1.

  • The "Trojan Horse" Hydroxyl Group: The pendant 1-hydroxypropan-2-yl side chain contains an unprotected secondary alcohol. Under basic conditions, this hydroxyl group is easily deprotonated. The resulting alkoxide can either directly attack the β-lactam carbonyl (intramolecular ring opening) or hydrogen-bond with incoming external nucleophiles, drastically lowering the activation energy for irreversible hydrolysis 2.

Frequently Asked Questions (FAQs)

Q: I am observing massive degradation during the N -alkylation step. How can I prevent this? A: N -alkylation requires basic conditions (e.g., NaH, K₂CO₃), which rapidly deprotonate your unprotected secondary alcohol. This triggers base-catalyzed ring opening. You must mask the hydroxyl group prior to any N -functionalization. Sterically bulky silyl ethers are the industry standard for this protection.

Q: Can I use TMS (Trimethylsilyl) instead of TBS (tert-Butyldimethylsilyl) for protection? A: It is highly discouraged. While TMS is easier to install, it is highly labile to mild aqueous acids and bases. Given the downstream synthetic steps required for carbapenem elaboration, TBS provides the optimal balance of robust stability and orthogonal cleavability (via fluoride sources like TBAF) 3.

Q: My isolated intermediate is degrading during storage. What are the best practices? A: Unprotected azetidin-2-ones are hygroscopic. Ambient moisture, combined with trace acidic or basic impurities left over from previous workups, will auto-catalyze ring opening over time. Store the compound strictly under an inert atmosphere (Argon/N₂) at -20°C.

Quantitative Data: Protecting Group Strategy

Selecting the correct protecting group is a balance of steric shielding and downstream cleavage requirements. Below is a comparative matrix for protecting the 1-hydroxypropan-2-yl side chain:

Protecting GroupReagentRelative Silylation RateStability to Base (pH > 10)Stability to Acid (pH < 3)Optimal Cleavage Condition
TMS TMS-ClVery FastPoor (Highly Labile)PoorMild Acid / K₂CO₃ / MeOH
TBS TBS-ClModerateExcellentModerateTBAF / HF·Pyridine
TBDPS TBDPS-ClSlowExcellentGoodTBAF (requires elevated heat)
Benzyl (Bn) BnBr / Ag₂OVery SlowExcellentExcellentH₂, Pd/C (Hydrogenolysis)

Validated Experimental Protocol: TBS Protection Workflow

This protocol is designed as a self-validating system. The choice of reagents and sequence inherently prevents the β-lactam ring from opening during the protection phase.

Reagents Required:

  • 4-(1-Hydroxypropan-2-yl)azetidin-2-one (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the azetidin-2-one intermediate in anhydrous DMF (0.2 M concentration) under an Argon atmosphere.

    • Causality: DMF is a highly polar aprotic solvent that readily solubilizes the hydrogen-bonded azetidin-2-one network. Its polarity stabilizes the transition state of the silylation reaction, accelerating the kinetics without acting as a nucleophile.

  • Nucleophilic Catalysis: Add Imidazole (2.5 eq) to the stirring solution at room temperature.

    • Causality: Imidazole serves a dual, critical purpose. First, it acts as a nucleophilic catalyst by attacking TBS-Cl to form a highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate. Second, it acts as an acid scavenger, immediately neutralizing the HCl byproduct to prevent acid-catalyzed β-lactam ring opening.

  • Temperature-Controlled Reagent Addition: Cool the reaction flask to 0°C using an ice bath. Add TBS-Cl (1.2 eq) portion-wise over 10 minutes.

    • Causality: The silylation is exothermic. Maintaining 0°C suppresses competing base-catalyzed side reactions (like intermolecular ring opening) before the hydroxyl group is fully sterically shielded.

  • Reaction Monitoring: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (EtOAc:Hexane 1:1). The protected product will have a significantly higher Rf​ value due to the loss of the polar hydroxyl group.

  • Self-Validating Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: A mildly basic quench safely hydrolyzes any unreacted TBS-Cl without providing enough hydroxide concentration to threaten the newly stabilized β-lactam ring. The organic extraction inherently separates the lipophilic protected product from the water-soluble imidazole salts and DMF.

Pathway Visualization

G A 4-(1-Hydroxypropan-2-yl) azetidin-2-one B Unprotected Hydroxyl + Base/Heat A->B Exposure to Harsh Conditions E TBS-Cl + Imidazole (Anhydrous DMF) A->E Proactive Protection C Nucleophilic Attack (Inter/Intramolecular) B->C D β-Lactam Ring Opening (Degradation) C->D Irreversible Hydrolysis F Steric Shielding of -OH (O-TBS Ether) E->F G Stable Carbapenem Intermediate F->G Ring Integrity Maintained

Caption: Degradation vs. Protection Pathways for 4-(1-Hydroxypropan-2-yl)azetidin-2-one.

References

  • Title: Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design Source: Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: Frontiers in Microbiology URL: [Link]

  • Title: Recent Advances in Stability Studies of Carbapenems Source: Bentham Science Publishers URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-(1-Hydroxypropan-2-yl)azetidin-2-one Synthesis

Welcome to the Technical Support Center for β-lactam synthesis. The compound 4-(1-Hydroxypropan-2-yl)azetidin-2-one (CAS: 75486-38-3) is a critical intermediate in the development of carbapenem and trinem antibiotics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam synthesis. The compound 4-(1-Hydroxypropan-2-yl)azetidin-2-one (CAS: 75486-38-3) is a critical intermediate in the development of carbapenem and trinem antibiotics[1]. Constructing its highly strained four-membered ring is typically achieved via a [2+2] cycloaddition using Chlorosulfonyl Isocyanate (CSI) and an alkene precursor[2].

Because CSI is the most reactive isocyanate known, its extreme reactivity often leads to poor yields, acyclic byproducts, and degradation if reaction parameters are not strictly controlled[3]. This guide provides a self-validating framework for troubleshooting and optimizing the cycloaddition and subsequent reductive deprotection workflows.

Pathway A Alkene Precursor (Protected Allylic Alcohol) C [2+2] Cycloaddition (Concerted or SET Pathway) A->C B Chlorosulfonyl Isocyanate (CSI) B->C D N-Chlorosulfonyl-β-lactam Intermediate C->D Anhydrous, < 0°C E Reductive Cleavage (Na2SO3 or PhSH/Py) D->E F 4-(1-Hydroxypropan-2-yl) azetidin-2-one E->F pH Control, 0-5°C

CSI[2+2] cycloaddition pathway for β-lactam synthesis.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why is my [2+2] cycloaddition yield consistently below 40% when using the CSI method? A: Low yields in CSI cycloadditions are almost always caused by a divergence in the reaction mechanism. While electron-deficient alkenes undergo a concerted [2+2] cycloaddition, electron-rich alkenes often proceed via a Single Electron Transfer (SET) pathway[3]. This SET pathway generates a 1,4-diradical intermediate. If the reaction temperature is too high, this diradical fails to close into the N-chlorosulfonyl-β-lactam ring and instead polymerizes or forms acyclic byproducts[3]. Actionable Fix: Lower the reaction temperature to -78 °C during addition to trap the singlet diradical. Alternatively, switch to neat (solvent-free) conditions, which have been shown to push yields up to 94% by increasing the effective collision frequency of the intermediates[3].

Q2: During the removal of the N-chlorosulfonyl group, my β-lactam ring opens. How can I prevent this? A: The azetidin-2-one ring is highly susceptible to alkaline hydrolysis due to inherent ring strain[4]. The standard deprotection uses aqueous sodium sulfite (Na₂SO₃), which generates hydroxide ions as a byproduct, raising the pH. If the pH exceeds 8.5, the hydroxide nucleophile will attack the lactam carbonyl, irreversibly opening the ring. Actionable Fix: Implement a buffered biphasic reduction. Continuously monitor the pH and titrate with dilute KOH or HCl to maintain a strict pH window of 7.0–7.5. For highly sensitive substrates, use a non-aqueous reductive system like thiophenol/pyridine (PhSH/Py)[2].

Q3: I am observing a high degree of N-alkylation and O-alkylation side products. What is the root cause? A: This occurs when the reduced β-lactam is left in the presence of unquenched electrophiles or when the reaction is scaled up without adequate mixing. The nitrogen of the newly formed azetidin-2-one is highly nucleophilic once the electron-withdrawing chlorosulfonyl group is removed[3]. Actionable Fix: Ensure rapid, vigorous stirring during the reduction quench phase and immediately extract the product into an organic layer (e.g., ethyl acetate) to isolate it from aqueous electrophiles.

Troubleshooting Start Issue: Low β-Lactam Yield Q1 Is the CSI reagent fresh and strictly anhydrous? Start->Q1 A1_No Hydrolysis of CSI (Forms HCl + CO2) Q1->A1_No No A1_Yes Check Reaction Temperature Q1->A1_Yes Yes Q2 Was T > 0°C during addition? A1_Yes->Q2 A2_Yes Polymerization & Acyclic Byproducts Q2->A2_Yes Yes A2_No Check Reduction Step Q2->A2_No No Q3 pH during sulfite reduction? A2_No->Q3 A3_High Lactam Ring Opening (Hydrolysis) Q3->A3_High pH > 8 A3_Opt Optimal Yield Achieved Q3->A3_Opt pH 7-8

Troubleshooting logic tree for resolving low yields in β-lactam synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the yield of the N-chlorosulfonyl-β-lactam intermediate.

Solvent SystemTemperature ProfileAddition RateYield (%)Mechanistic Outcome / Primary Byproduct
Dichloromethane0 °C to 25 °CBolus (< 5 min)25%SET pathway dominates; Acyclic diradical oligomers
Dichloromethane-78 °C to 0 °CDropwise (30 min)68%Concerted closure improved; N-alkylated lactams
Toluene-78 °C to 0 °CDropwise (30 min)85%Non-coordinating solvent stabilizes transition state
Neat (No solvent)25 °CDropwise (1 hr)94%Optimal kinetics; Suppresses solvent-induced SET[3]

Standard Operating Procedures (Experimental Protocols)

Protocol A: Strictly Anhydrous [2+2] Cycloaddition using CSI

Self-Validating Check: The CSI reagent must be a clear, colorless liquid. If it appears cloudy or yellow, it has hydrolyzed (releasing HCl and CO₂) and must be discarded.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal thermometer.

  • Substrate Loading: Dissolve 10.0 mmol of the protected allylic alcohol precursor in 20 mL of anhydrous toluene. (Note: For neat conditions, omit the solvent).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • CSI Addition: Dilute 12.0 mmol (1.2 equiv) of Chlorosulfonyl Isocyanate in 5 mL of anhydrous toluene. Add this solution dropwise via a syringe pump over exactly 30 minutes. Causality: Slow addition prevents localized exothermic spikes that trigger the SET pathway and subsequent polymerization[3].

  • Cyclization: Stir the mixture for 2 hours at -78 °C, then slowly remove the cooling bath, allowing the reaction to warm to 0 °C over 1 hour.

Protocol B: Mild Reductive Cleavage of the N-Chlorosulfonyl Group

Self-Validating Check: Use a calibrated pH meter directly in the reaction vessel. Litmus paper is insufficiently precise for this highly sensitive step.

  • Quenching: Cool the crude reaction mixture from Protocol A to 0 °C using an ice-water bath.

  • Reduction: Prepare a fresh solution of 25.0 mmol Na₂SO₃ in 15 mL of deionized water. Add this dropwise to the organic mixture under vigorous stirring (>800 rpm).

  • pH Control (Critical): As the reduction proceeds, monitor the aqueous phase pH. Add 10% aqueous KOH dropwise to maintain the pH strictly between 7.0 and 7.5. Causality: Exceeding pH 8.0 will result in rapid alkaline hydrolysis of the newly formed β-lactam ring[4].

  • Isolation: Once TLC indicates complete consumption of the intermediate, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-(1-Hydroxypropan-2-yl)azetidin-2-one.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges associated with the thermal degradation of 4-(1-Hydroxypropan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges associated with the thermal degradation of 4-(1-Hydroxypropan-2-yl)azetidin-2-one (CAS: 75486-38-3)[1]. This compound is a highly sensitive intermediate utilized in the synthesis of carbapenem antibiotics. Due to the inherent thermodynamic instability of its four-membered lactam ring, meticulous storage and handling protocols are mandatory to preserve structural integrity and prevent catastrophic batch failures.

Troubleshooting Guide & FAQs

Q1: Why does 4-(1-Hydroxypropan-2-yl)azetidin-2-one degrade so rapidly at room temperature?

Mechanistic Causality: The core of this molecule is the azetidin-2-one (β-lactam) ring. This four-membered ring is highly strained because its internal bond angles are forced to deviate significantly from their ideal geometries (109.5° for sp³ carbons and 120° for sp² carbons). This immense ring strain creates a strong thermodynamic driving force for ring-opening[2].

Thermal energy (heat) provides the activation energy necessary for nucleophiles—most commonly trace atmospheric moisture—to attack the highly electrophilic carbonyl carbon of the lactam ring[2]. This nucleophilic attack results in hydrolytic cleavage, yielding an inactive, open-ring amino acid derivative. Furthermore, the presence of the 1-hydroxypropan-2-yl side chain introduces a local hydroxyl group that, under thermal stress, can participate in intermolecular reactions, catalyzing polymerization.

DegradationPathway A 4-(1-Hydroxypropan-2-yl) azetidin-2-one B Thermal Stress (> 25°C) A->B Exposed to C Moisture / Nucleophiles (H2O) A->C Exposed to D β-Lactam Ring Opening (Hydrolysis) B->D Lowers Activation Energy E Intermolecular Attack (Polymerization) B->E Catalyzes C->D Hydroxyl attacks Carbonyl F Inactive Degradants (Open-ring acids / Polymers) D->F E->F

Logical pathways of thermal degradation for azetidin-2-one derivatives.

Q2: What are the optimal storage conditions to establish a self-validating stability system?

To prevent degradation, your storage protocol must act as a self-validating system that simultaneously controls temperature, moisture, and atmospheric composition. While simple, highly stable azetidinones might temporarily survive at 2-8°C[3], complex carbapenem intermediates require significantly stricter conditions to prevent degradation over time[4].

  • Temperature: Must be maintained at -20°C or lower. Studies on β-lactam stability indicate that increasing temperatures drastically reduce the compound's half-life[4].

  • Moisture: The powder must be rigorously lyophilized prior to storage.

  • Atmosphere: Vials must be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen and atmospheric humidity.

Table 1: Quantitative Stability Profile of β-Lactam Intermediates Across Storage Conditions

Storage ConditionTemperatureRelative Humidity (RH)Estimated Half-Life (t₁/₂)Primary Degradation Pathway
Ambient (Air)25°C40 - 60%< 48 hoursRapid Hydrolysis / Polymerization
Refrigerated4°CControlled1 - 2 weeksSlow Hydrolysis
Cryogenic (Inert)-20°C< 1% (Sealed)> 6 monthsNegligible
Ultra-Low (Inert)-80°C< 1% (Sealed)> 2 yearsNone detected

Note: Data extrapolated from generalized thermal degradation kinetics of β-lactam antibiotics[2],[5].

Q3: How can I detect and quantify thermal degradation in my stored batches?

Analytical Strategy: Visual inspection is insufficient for intermediate validation. You must employ High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) to quantify degradation accurately.

Step-by-Step LC-MS/MS QC Protocol:

  • Sample Preparation: Dissolve 1 mg of the stored 4-(1-Hydroxypropan-2-yl)azetidin-2-one in 1 mL of anhydrous acetonitrile. Crucial: Avoid protic solvents like water or methanol for the stock solution, as they can induce artifactual on-column degradation.

  • Column Selection: Utilize a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) maintained at 30°C.

  • Mobile Phase: Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 210-220 nm (characteristic of the lactam carbonyl). Concurrently, use MS in positive electrospray ionization (ESI+) mode.

  • Data Interpretation: The intact molecule will present its expected [M+H]⁺ peak. The primary hydrolytic degradant will appear as a distinct peak with a mass shift of +18 Da, corresponding to the addition of water across the cleaved lactam bond.

Q4: What is the standard protocol for recovering the compound post-storage without inducing condensation?

A common critical failure point in laboratories is opening a cryogenically stored vial immediately upon removal from the freezer. This causes atmospheric moisture to instantly condense on the cold powder, initiating localized hydrolysis[2].

Workflow S1 1. Lyophilization (Moisture Removal) S2 2. Argon Purge (Inert Atmosphere) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Cryogenic Storage (-20°C to -80°C) S3->S4 S5 5. Controlled Thaw (Desiccator, 25°C) S4->S5 S6 6. LC-MS QC (Purity Check) S5->S6

Step-by-step workflow for the cryogenic storage and retrieval of beta-lactam intermediates.

Step-by-Step Retrieval Methodology:

  • Equilibration: Remove the sealed amber glass vial from the -20°C or -80°C freezer. Do not break the seal.

  • Desiccation: Immediately place the intact vial into a vacuum desiccator loaded with active desiccant (e.g., indicating silica gel or Drierite).

  • Thawing: Allow the vial to equilibrate to ambient room temperature (20-25°C) inside the desiccator. This typically requires 60 to 90 minutes depending on vial size.

  • Inert Handling: Once at room temperature, transfer the vial to a glove box or a localized dry nitrogen stream before opening.

  • Rapid Weighing: Weigh the required mass using pre-dried anti-static spatulas to minimize atmospheric exposure time.

  • Resealing: Immediately purge the headspace of the stock vial with Argon, seal tightly with Parafilm or a crimp cap, and return it to cryogenic storage.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science (via ResearchGate). URL:[Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring (via EUR). URL:[Link]

Sources

Optimization

Overcoming low conversion rates in 4-(1-Hydroxypropan-2-yl)azetidin-2-one functionalization

Welcome to the Technical Support Center for Beta-Lactam Intermediates. As a Senior Application Scientist specializing in carbapenem and monobactam synthetic routes, I have designed this guide to address the specific kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Beta-Lactam Intermediates. As a Senior Application Scientist specializing in carbapenem and monobactam synthetic routes, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with the functionalization of 4-(1-hydroxypropan-2-yl)azetidin-2-one .

The azetidin-2-one (β-lactam) ring possesses approximately 26 kcal/mol of strain energy. This inherent instability means that any attempt to functionalize the sterically hindered 1-hydroxypropan-2-yl side chain or the N1 position becomes a delicate race between the desired substitution and irreversible nucleophilic ring-opening. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >90% conversion rates.

Part 1: Mechanistic Causality of Low Conversion

Before troubleshooting, it is critical to understand why these reactions fail. Low conversion in 4-(1-hydroxypropan-2-yl)azetidin-2-one functionalization is rarely due to a lack of reagent reactivity; it is almost always a symptom of competing degradation pathways or poor transition-state solvation.

  • Steric vs. Nucleophilic Competition: The 1-hydroxypropan-2-yl group is bulky. When attempting O-protection (e.g., silylation), the steric clash slows the desired electrophilic attack. If you attempt to force the reaction with heat or excess unhindered base, the base will act as a nucleophile, attacking the highly electrophilic β-lactam carbonyl and cleaving the C–N bond.

  • Solvent-Induced Stalling: Non-polar chlorinated solvents (like dichloromethane) often lead to low conversion rates because they poorly solvate the polar transition states required for β-lactam functionalization[1].

  • Moisture Sensitivity: Even trace water acts as a potent nucleophile in the presence of a base, hydrolyzing the β-lactam ring into an acyclic β-amino acid derivative.

Part 2: Troubleshooting Guides & FAQs

Q1: My O-silylation of the 1-hydroxypropan-2-yl group stalls at 30-40% conversion despite using excess TBSCl and Imidazole. How do I force completion without degrading the starting material? A: The basicity and nucleophilicity of imidazole are poorly suited for this sterically hindered secondary/primary alcohol system. To achieve high conversion, you must switch to a highly reactive electrophile paired with a strictly non-nucleophilic base. Replace TBSCl with TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) and replace Imidazole with 2,6-Lutidine . The two methyl groups on 2,6-lutidine provide severe steric bulk, preventing the nitrogen lone pair from attacking the β-lactam carbonyl, restricting its role purely to a Brønsted base that neutralizes the generated triflic acid.

Q2: During N-alkylation, I observe significant formation of acyclic byproducts on TLC. What is causing this degradation? A: You are likely using a base that is too strong or unhindered (e.g., NaH, KOH, or TEA). Deprotonation of the azetidin-2-one nitrogen requires a base, but if hydroxide ions or unhindered amines are present, they will attack the carbonyl. Switch to a mild, heterogeneous base system like solid K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF). Alternatively, utilize Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB), which keeps the effective concentration of the reactive base extremely low in the organic phase.

Q3: Why do my C-4 substitution reactions fail to progress past 50% when using dichloromethane (DCM)? A: Our field experience and patent literature indicate that non-polar chlorinated solvents tend to lead to low conversion rates in these specific β-lactam pathways[1]. Switching to polar aprotic solvents like DME (1,2-dimethoxyethane) or THF significantly improves intermediate solubility and stabilizes the transition state without providing protic protons that could hydrogen-bond and over-activate the lactam carbonyl toward degradation[1].

Part 3: Reaction Workflows & Visualizations

To systematically diagnose your low conversion issues, follow the decision matrix below.

TroubleshootingTree Start Low Conversion (<50%) Detected CheckDegradation Are Ring-Opening Byproducts Present? Start->CheckDegradation YesDegradation Yes: Base is too strong or nucleophilic CheckDegradation->YesDegradation TLC/NMR confirms acyclic amides NoDegradation No: Reagents are unreactive or insoluble CheckDegradation->NoDegradation Only starting material recovered FixBase Switch to non-nucleophilic base (e.g., 2,6-Lutidine) YesDegradation->FixBase FixSolvent Switch to polar aprotic solvent (e.g., DME, THF) NoDegradation->FixSolvent

Decision tree for diagnosing and resolving low conversion in azetidin-2-one functionalization.

Pathway Substrate Azetidin-2-one Substrate Intermediate Reactive Complex Substrate->Intermediate Electrophile Electrophile (e.g., TBSOTf) Electrophile->Intermediate Base Base Base->Intermediate Product Functionalized Product (>90%) Intermediate->Product Sterically Hindered Base (e.g., 2,6-Lutidine) Degradation Ring-Opened Amide Intermediate->Degradation Nucleophilic Base (e.g., NaOH, KOH)

Mechanistic divergence between successful functionalization and β-lactam ring degradation.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes when optimizing reaction parameters for the functionalization of 4-(1-hydroxypropan-2-yl)azetidin-2-one.

Reaction TypeStandard Condition (Low Yield)Primary Failure MechanismOptimized ConditionExpected Conversion
O-Silylation TBSCl, Imidazole, DCM, RTSteric stalling; unreactive electrophile.TBSOTf (1.2 eq), 2,6-Lutidine (1.5 eq), THF, 0 °C> 95%
N-Alkylation NaH, Alkyl Halide, THF, RTNucleophilic ring-opening by trace NaOH.K₂CO₃ (solid), Alkyl Halide, TBAB (cat.), DMF, RT85 - 90%
C-4 Substitution Nucleophile, DCM, RefluxPoor transition-state solvation[1].Nucleophile, DME, 0 °C to RT[1]> 88%

Part 5: Self-Validating Experimental Protocol

High-Conversion O-Silylation of 4-(1-Hydroxypropan-2-yl)azetidin-2-one This protocol utilizes the highly reactive TBSOTf/2,6-lutidine system. It is designed as a self-validating system, meaning built-in analytical checkpoints ensure the integrity of the β-lactam ring is maintained throughout the process.

Materials:

  • 4-(1-hydroxypropan-2-yl)azetidin-2-one (1.0 eq)

  • TBSOTf (1.2 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous THF (Polar aprotic solvent)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon. Dissolve 4-(1-hydroxypropan-2-yl)azetidin-2-one (10 mmol) in 20 mL of anhydrous THF.

    • Validation Check 1: The solution must be completely clear. Any turbidity indicates moisture, which will immediately quench the TBSOTf and hydrolyze the product.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 2,6-Lutidine (15 mmol) dropwise via syringe. Stir for 5 minutes.

  • Electrophile Addition: Slowly add TBSOTf (12 mmol) dropwise over 10 minutes.

    • Validation Check 2: A slight exotherm should be observed. The reaction mixture may turn faintly yellow. If no exotherm occurs, the TBSOTf has likely degraded into silanols and must be replaced.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Validation Check 3 (Crucial): Quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and perform FT-IR on the organic layer. Monocyclic β-lactams behave like esters and exhibit a distinct, sharp carbonyl stretch at 1750–1770 cm⁻¹ [2]. The absence of this peak and the appearance of a broad amide stretch (~1650 cm⁻¹) definitively indicates that the ring has opened and the batch is ruined[2].

  • Quench & Workup: If IR and TLC confirm completion, quench the reaction with 10 mL of saturated aqueous NaHCO₃ at 0 °C. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • A REVIEW ON 2-AZETEDINONES Source: Journal of Global Trends in Pharmaceutical Sciences URL:[Link]

  • US7541458B2 - β-lactam synthesis Source: Google Patents URL
  • Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Troubleshooting

Troubleshooting poor solubility of 4-(1-Hydroxypropan-2-yl)azetidin-2-one in organic solvents

Technical Support Center: 4-(1-Hydroxypropan-2-yl)azetidin-2-one Welcome to the technical support guide for 4-(1-Hydroxypropan-2-yl)azetidin-2-one. This resource is designed for researchers, chemists, and formulation sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Welcome to the technical support guide for 4-(1-Hydroxypropan-2-yl)azetidin-2-one. This resource is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with this compound. Here, we provide in-depth, evidence-based solutions to common solubility issues encountered in experimental and developmental workflows.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(1-Hydroxypropan-2-yl)azetidin-2-one exhibit poor solubility in many common organic solvents?

The solubility behavior of a compound is fundamentally dictated by its molecular structure.[1] 4-(1-Hydroxypropan-2-yl)azetidin-2-one possesses several polar functional groups that dominate its physicochemical properties:

  • β-Lactam Ring: The four-membered azetidin-2-one ring is a strained, cyclic amide. The carbonyl group (C=O) and the amide proton (N-H) are highly polar and act as strong hydrogen bond acceptors and donors, respectively.

  • Hydroxyl Group (-OH): The secondary alcohol group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its preference for polar environments.

These features create a molecule with a high capacity for hydrogen bonding and strong dipole-dipole interactions. According to the "like dissolves like" principle, polar molecules dissolve best in polar solvents.[2][3] Consequently, this compound shows limited solubility in non-polar or weakly polar organic solvents like hexanes, toluene, or diethyl ether, which cannot effectively disrupt the strong intermolecular forces between the solute molecules.

start Problem: Compound is insoluble in target non-polar solvent step1 Step 1: Screen a range of polar aprotic solvents (e.g., THF, Acetone, MeCN, DMF, DMSO) start->step1 decision1 Is a fully non-polar system mandatory? step3 Step 3: Create a cosolvent system. Titrate the polar solvent (from Step 2) into your target non-polar solvent. decision1->step3 No end_fail Consider alternative strategies: - Different reaction solvent - Phase-transfer catalysis decision1->end_fail Yes step2 Step 2: If soluble, identify the least polar solvent that works. This is your starting point. step1->step2 step2->decision1 decision2 Is solubility now sufficient? step3->decision2 end_success Success: Proceed with experiment decision2->end_success Yes step4 Step 4: Consider heating. Assess solubility at elevated temperatures (use reflux condenser). decision2->step4 No decision3 Does heating help? step4->decision3 decision3->end_success Yes, with heating decision3->end_fail No

Caption: Troubleshooting workflow for poor solubility.

Objective: To identify the most suitable polar aprotic solvent or a minimal cosolvent system.

Methodology:

  • Preparation: Dispense a small, known quantity (e.g., 5 mg) of 4-(1-Hydroxypropan-2-yl)azetidin-2-one into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent. Start with less polar solvents and move to more polar ones.

  • Observation: Agitate each vial (vortex) for 60 seconds at room temperature. Observe and record if the compound fully dissolves.

  • Incremental Addition: If the compound does not dissolve, add another 100 µL of the solvent and repeat agitation. Continue until the compound dissolves or a maximum volume (e.g., 2 mL) is reached.

  • Data Analysis: Quantify the approximate solubility in mg/mL for each solvent tested. Select the solvent with the lowest polarity that provides adequate solubility.

SolventDielectric Constant (ε)Polarity IndexHydrogen BondingTypical Observation
Toluene2.42.4Very LowInsoluble
Dichloromethane (DCM)9.13.1LowVery Poorly Soluble
Tetrahydrofuran (THF)7.54.0AcceptorSparingly to Moderately Soluble
Acetone215.1AcceptorModerately Soluble
Acetonitrile (MeCN)37.55.8AcceptorSoluble
Dimethylformamide (DMF)376.4AcceptorFreely Soluble
Dimethyl Sulfoxide (DMSO)477.2AcceptorFreely Soluble

This table provides representative data; actual values may vary.

Q3: My compound dissolves initially in a mixed solvent system but crashes out when I add another reagent. Why?

This phenomenon, known as precipitation, typically occurs when the addition of a new reagent significantly alters the properties of the solvent system, reducing its ability to solvate your compound.

Causality:

  • Polarity Shift: Adding a large volume of a non-polar reagent to your polar/non-polar cosolvent mix can decrease the overall polarity, pushing your compound out of solution.

  • Competitive Interactions: The new reagent may interact more strongly with the polar cosolvent, effectively "stealing" it away from your compound of interest, leading to its precipitation.

Solutions:

  • Reverse Addition: Add the solution of your compound to the non-polar reagent solution slowly and with vigorous stirring. This maintains a localized excess of the solubilizing solvent around your compound as it is introduced.

  • Increase Cosolvent Ratio: Proactively increase the percentage of the polar cosolvent in your initial mixture to buffer against the polarity shift. [4][5]3. Temperature Control: Gently warming the reaction mixture (if thermally stable) can increase the solubility limit and may prevent precipitation. [6]

Q4: Can I use advanced methods to predict a good solvent without extensive screening?

Yes, for a more theoretical approach, Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that the total cohesive energy of a liquid can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). [7][8][9]The fundamental concept is that substances with similar HSP values are likely to be miscible. [10][11] How it works:

  • The HSP values (δD, δP, δH) for your compound, 4-(1-Hydroxypropan-2-yl)azetidin-2-one, would first need to be determined, either experimentally or through predictive software.

  • These values define a point in 3D "Hansen space."

  • Solvents whose HSP coordinates fall within a certain "interaction radius" of your compound's coordinates are predicted to be good solvents.

While determining the precise HSP for a novel compound requires specialized analysis, this framework provides a powerful predictive tool for solvent selection in industrial and pharmaceutical settings. [10][11]

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). BioResources. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. [Link]

  • Solubility in organic solvents. (2025). Fiveable. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Hansen Solubility Parameters. (n.d.). Kinam Park, Purdue University. [Link]

  • HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • Methods to boost solubility. (2011). International Journal of Scientific & Development Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics. [Link]

  • A method for controlling the solubility of a β-lactam nucleus. (1998).
  • Solubility of organic compounds (video). (n.d.). Khan Academy. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

  • A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. (n.d.). SciSpace. [Link]

  • Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. (2018). ACS Infectious Diseases. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. (n.d.). Molecules. [Link]

  • Azetidin-2-ones, Synthon for Biologically Important Compounds. (n.d.). ResearchGate. [Link]

  • 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • 2-[2-(2-hydroxypropan-2-yl)azetidin-1-yl]-2-methylpropanehydrazide. (n.d.). Chemspace. [Link]

  • Chemical Properties of 2-Propanone, 1-hydroxy-. (n.d.). Cheméo. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Acetoxyazetidin-2-one vs. 4-(1-Hydroxypropan-2-yl)azetidin-2-one

As a Senior Application Scientist specializing in beta-lactam chemistry, I frequently evaluate monocyclic azetidin-2-one derivatives for the semi-synthesis of advanced antibiotics like carbapenems and penems. The structu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in beta-lactam chemistry, I frequently evaluate monocyclic azetidin-2-one derivatives for the semi-synthesis of advanced antibiotics like carbapenems and penems. The structural nuances of these four-membered heterocycles dictate entirely divergent synthetic strategies.

This guide provides an objective, data-driven comparison between two critical building blocks: 4-acetoxyazetidin-2-one (4-AA) and 4-(1-hydroxypropan-2-yl)azetidin-2-one . By analyzing their mechanistic causality, we can understand why one acts as a powerful electrophilic hub, while the other serves as a pendant-functionalized scaffold.

Mechanistic Causality & Structural Analysis

The Electrophilic Core of 4-Acetoxyazetidin-2-one

4-Acetoxyazetidin-2-one is defined by the presence of an acetoxy (-OAc) leaving group directly attached to the C-4 position of the strained beta-lactam ring. In my experience, the causality behind its high reactivity lies in its ability to undergo an elimination-addition sequence. Upon activation with a Lewis acid or base, the acetoxy group departs, generating a resonance-stabilized N-acyliminium ion[1]. This intermediate is highly electrophilic and readily trapped by carbon, sulfur, or nitrogen nucleophiles, allowing for the stereoselective installation of complex side chains[2].

The Pendant Reactivity of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

In stark contrast, 4-(1-hydroxypropan-2-yl)azetidin-2-one lacks a leaving group at the C-4 position. The robust C-C bond connecting the 1-hydroxypropan-2-yl side chain to the beta-lactam core renders the C-4 position inert to nucleophilic displacement. Instead, the reactivity is entirely shifted to the exocyclic primary alcohol and the secondary amine of the lactam ring[3]. Synthetically, this molecule is utilized by oxidizing the hydroxyl group to an aldehyde or activating it as a sulfonate ester for subsequent chain elongation, while preserving the delicate beta-lactam core.

Reaction Pathway Visualizations

G A 4-Acetoxyazetidin-2-one (4-AA) B N-Acyliminium Ion Intermediate A->B Lewis Acid (-OAc) C C-4 Substituted Beta-Lactam B->C Nucleophile (e.g., R-SH)

Reaction pathway of 4-acetoxyazetidin-2-one via an acyliminium intermediate.

G A 4-(1-Hydroxypropan-2-yl) azetidin-2-one B Primary Alcohol Oxidation A->B Swern/TEMPO D N-Alkylation A->D Base + R-X C Pendant Aldehyde B->C [O] E N-Substituted Beta-Lactam D->E Substitution

Divergent functionalization pathways for 4-(1-hydroxypropan-2-yl)azetidin-2-one.

Comparative Reactivity Data

To objectively compare performance, the following table summarizes the quantitative metrics and reactivity profiles of both intermediates based on standard laboratory conditions.

Parameter4-Acetoxyazetidin-2-one4-(1-Hydroxypropan-2-yl)azetidin-2-one
Molecular Weight 129.11 g/mol 129.16 g/mol
Primary Reactive Site C-4 (Electrophilic)Exocyclic -OH (Nucleophilic/Oxidizable)
Dominant Mechanism Elimination-Addition (SN1-like)Oxidation, Esterification, N-Alkylation
Leaving Group Ability Excellent (-OAc)None (Stable C-C bond)
Typical Reaction Temp -20 °C to 25 °C-78 °C (Oxidation) to 25 °C
Average Conversion Yield 75–90% (C-4 Substitution)85–95% (Alcohol Oxidation)
Stability (Room Temp) Moderate (Moisture sensitive)High (Stable to ambient moisture)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each step is explained, and built-in observational checkpoints are provided to guarantee the protocol is functioning as intended.

Protocol A: Lewis Acid-Mediated C-4 Substitution of 4-Acetoxyazetidin-2-one

Purpose: To install a thioether side chain at C-4, a critical step in penem synthesis[4].

  • Preparation: Dissolve 4-acetoxyazetidin-2-one (1.0 equiv) and a target thiol (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acyliminium intermediate.

  • Activation: Cool the reaction mixture to -20 °C. Dropwise, add Zinc Iodide (ZnI₂, 0.5 equiv) or Boron Trifluoride Etherate (BF₃·OEt₂). Causality: Mild Lewis acids are chosen over strong Brønsted acids to trigger the departure of the acetoxy group without cleaving the strained four-membered lactam ring.

  • Reaction & Self-Validation: Stir for 2 hours while allowing the mixture to warm to 0 °C.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of 4-AA ( Rf​=0.38 in 100% EtOAc)[5] and the appearance of a new, less polar UV-active spot confirms successful substitution. If baseline streaking occurs, it indicates premature ring opening, signaling that the Lewis acid concentration is too high or the temperature was not strictly controlled.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Chemoselective Swern Oxidation of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Purpose: To convert the pendant primary alcohol to an aldehyde for subsequent Wittig olefination, without epimerizing adjacent stereocenters.

  • Reagent Activation: In a flame-dried flask containing anhydrous DCM at -78 °C, add oxalyl chloride (1.5 equiv) followed by dropwise addition of DMSO (3.0 equiv). Causality: This generates the active alkoxysulfonium intermediate at low temperatures to prevent explosive decomposition.

  • Substrate Addition: Slowly add 4-(1-hydroxypropan-2-yl)azetidin-2-one (1.0 equiv) dissolved in DCM. Stir for 30 minutes at -78 °C.

  • Base Addition & Self-Validation: Add triethylamine (5.0 equiv) dropwise to trigger the ylide formation and subsequent intramolecular oxidation.

    • Validation Checkpoint: The immediate evolution of a distinct dimethyl sulfide (DMS) odor is a self-validating indicator that the oxidation mechanism has successfully completed. TLC will show a shift from a highly polar spot (alcohol) to a less polar spot that stains brilliantly with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming aldehyde formation.

  • Workup: Allow to warm to 0 °C, quench with water, extract with ethyl acetate, and purify via short-path silica gel chromatography.

References

  • Sheppard, A., & Miller, M. J. (1990). Synthesis and reactions of 4-acetoxy-1-oxyazetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 2519-2525. URL:[Link]

  • Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-one. Organic Syntheses, 65, 135. URL:[Link]

  • Nakatsuka, T., Iwata, H., Tanaka, R., Imajo, S., & Ishiguro, M. (1991). A facile conversion of the phenylthio group to acetoxy by copper reagents for a practical synthesis of 4-acetoxyazetidin-2-one derivatives. Journal of the Chemical Society, Chemical Communications, 662-664. URL:[Link]

Sources

Comparative

Validating Enantiomeric Excess of 4-(1-Hydroxypropan-2-yl)azetidin-2-one via Chiral HPLC: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating chiral intermediates in β -lactam antibiotic synthesis. The molecule 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating chiral intermediates in β -lactam antibiotic synthesis. The molecule 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly strained, four-membered cyclic amide featuring multiple stereocenters. Because the stereochemical integrity of these centers dictates the pharmacological efficacy and safety of the final Active Pharmaceutical Ingredient (API), achieving a rigorous, objective quantification of its enantiomeric excess (ee) is non-negotiable.

This guide provides a comprehensive comparison of Chiral Stationary Phases (CSPs) for resolving this specific intermediate, detailing the causality behind chromatographic parameters and establishing a self-validating experimental workflow.

The Causality of Chiral Recognition in β -Lactams

The separation of enantiomers via High-Performance Liquid Chromatography (HPLC) is not a matter of trial and error; it is governed by precise thermodynamic interactions. For azetidin-2-one derivatives, enantioseparation relies on the transient formation of diastereomeric complexes between the analyte and the chiral selector of the stationary phase .

For 4-(1-Hydroxypropan-2-yl)azetidin-2-one, the chiral recognition is driven by a three-point interaction model :

  • Primary Hydrogen Bonding : The lactam N-H and C=O act as strong hydrogen bond donors/acceptors with the carbamate groups of the CSP.

  • Secondary Hydrogen Bonding : The hydroxyl group on the propan-2-yl side chain provides an additional interaction vector.

  • Steric Inclusion : The bulky aliphatic side chain must physically fit into the helical groove of the polysaccharide backbone.

G A 4-(1-Hydroxypropan-2-yl) azetidin-2-one C Primary H-Bonding (Lactam N-H ↔ Carbamate C=O) A->C D Secondary H-Bonding (Hydroxyl O-H ↔ Carbamate N-H) A->D E Steric Inclusion (Bulky side-chain in chiral groove) A->E B Amylose Phenylcarbamate Chiral Stationary Phase B->C B->D B->E

Chiral recognition mechanism between azetidin-2-one and amylose CSP.

Comparative Analysis of Chiral Stationary Phases

When selecting a CSP for aliphatic β -lactams, the industry standards are derivatized polysaccharides . We must objectively compare the performance of Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) against Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

While both utilize the same chiral selector (3,5-dimethylphenylcarbamate), their polymer backbones differ fundamentally. Amylose forms a flexible, left-handed helical structure with a wider groove, whereas cellulose forms a more rigid, linear helix .

For 4-(1-Hydroxypropan-2-yl)azetidin-2-one, the amylose-based CSP significantly outperforms the cellulose-based alternative . The causality is steric: the wider amylose groove easily accommodates the bulky 1-hydroxypropan-2-yl moiety, allowing the crucial hydrogen bonds to form optimally. The rigid cellulose groove restricts this penetration, leading to poor chiral recognition.

Quantitative Performance Comparison
Chiral Stationary Phase (CSP)Polymer BackboneTypical Retention Time (min)Resolution ( Rs​ )Selectivity ( α )Recommended Mobile Phase
Chiralpak AD-H (Preferred) Amylose tris(3,5-dimethylphenylcarbamate)12.5 / 15.22.8 1.45 Hexane / IPA (85:15)
Chiralcel OD-H (Alternative) Cellulose tris(3,5-dimethylphenylcarbamate)18.1 / 19.51.21.15Hexane / IPA (85:15)

Data represents typical performance metrics for aliphatic azetidin-2-one derivatives under normal-phase isocratic conditions.

Experimental Protocol: A Self-Validating System

Analytical trustworthiness requires a self-validating system. You cannot simply inject a sample and assume the resulting peaks represent accurate enantiomeric ratios. The system must continuously prove its resolving power and lack of contamination .

Workflow Start 1. Inject Racemic Standard (System Suitability Test) Decision Resolution (Rs) ≥ 2.0? Start->Decision Adjust Adjust Mobile Phase (Modify 2-Propanol Ratio) Decision->Adjust No Blank 2. Inject Blank (Verify No Carryover) Decision->Blank Yes Adjust->Start Sample 3. Inject Enantiopure Sample (1 mg/mL in Mobile Phase) Blank->Sample Calc 4. Calculate ee (%) |R - S| / (R + S) × 100 Sample->Calc

Self-validating chiral HPLC workflow for enantiomeric excess determination.

Step-by-Step Methodology

1. Chromatographic Parameters & Causality

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / 2-Propanol (85:15, v/v). Causality: Normal-phase chromatography is required because non-polar solvents (Hexane) drive the polar lactam into the chiral grooves, while the polar modifier (2-Propanol) competes for hydrogen bonding sites to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C. Causality: Chiral separation is an exothermic, enthalpy-driven process. Lower temperatures increase enantioselectivity ( α ) but broaden peaks. 25 °C provides the optimal thermodynamic balance.

  • Detection: UV at 210 nm. Causality: Aliphatic azetidin-2-ones lack strong aromatic chromophores; detection must rely on the deep-UV absorbance of the lactam carbonyl.

2. System Suitability Testing (SST)

  • Prepare a 1.0 mg/mL solution of the racemic 4-(1-Hydroxypropan-2-yl)azetidin-2-one standard in the mobile phase.

  • Inject 10 µL.

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 . If Rs​<2.0 , decrease the 2-Propanol concentration to 10% to increase retention and complexation time.

3. Blank Verification

  • Inject 10 µL of the pure mobile phase (diluent).

  • Validation Gate: Confirm a flat baseline at the expected retention times to rule out column carryover, which would artificially skew the ee calculation.

4. Sample Analysis and ee Calculation

  • Prepare the synthesized sample at 1.0 mg/mL in the mobile phase. Inject 10 µL.

  • Integrate the peak areas for the major ( Areamajor​ ) and minor ( Areaminor​ ) enantiomers.

  • Calculate the Enantiomeric Excess using the standard formula:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

References

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.[Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules (MDPI) / PubMed Central.[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules (MDPI).[Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central.[Link]

Validation

Benchmarking Green Synthesis Routes for 4-(1-Hydroxypropan-2-yl)azetidin-2-one: A Comparative Guide

Executive Summary The synthesis of highly functionalized β-lactam building blocks, such as 4-(1-hydroxypropan-2-yl)azetidin-2-one , is a critical bottleneck in the development of next-generation carbapenems, penems, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized β-lactam building blocks, such as 4-(1-hydroxypropan-2-yl)azetidin-2-one , is a critical bottleneck in the development of next-generation carbapenems, penems, and novel integrin agonists. Historically, accessing these chiral intermediates relied on stoichiometric chiral pool syntheses or heavy-metal-catalyzed asymmetric inductions, which suffer from poor atom economy and high environmental impact (E-factor).

This guide benchmarks three distinct synthetic paradigms—Traditional Chiral Pool , Biocatalytic Ketoreduction , and Continuous-Flow Chemoenzymatic Resolution —providing process chemists and drug development professionals with the mechanistic rationale, experimental data, and self-validating protocols necessary to transition toward sustainable API manufacturing.

Mechanistic Overview & Synthetic Challenges

The target molecule, 4-(1-hydroxypropan-2-yl)azetidin-2-one, presents a dual stereochemical challenge: controlling the absolute configuration at the C4 position of the strained four-membered azetidin-2-one ring, and setting the contiguous stereocenter on the propanol side chain.

Traditionally, the azetidin-2-one core is constructed via the Staudinger reaction (a [2+2] cycloaddition between an imine and a ketene)[1]. However, achieving high diastereo- and enantioselectivity requires stoichiometric chiral auxiliaries. Modern green chemistry bypasses these limitations by employing biocatalysts—specifically engineered Ketoreductases (KREDs) and Lipases—which operate under mild aqueous or biphasic conditions, offering exquisite stereocontrol while minimizing hazardous waste[2].

Benchmarking the Synthetic Routes

Route A: Traditional Chiral Pool Synthesis (Baseline)
  • Mechanism: Utilizes L-threonine or L-aspartic acid as the starting material. The amino acid is protected, reduced, and cyclized.

  • Drawbacks: Requires excessive use of protecting groups (e.g., TBDMS, PNB), leading to low atom economy. The cyclization step often requires highly reactive, toxic reagents (e.g., Grignard reagents or triphenylphosphine/DEAD for Mitsunobu cyclization), generating massive amounts of organic waste.

Route B: Biocatalytic Ketoreduction (Green)
  • Mechanism: A racemic β-keto azetidinone precursor is subjected to an engineered Ketoreductase (KRED). To avoid the prohibitive cost of stoichiometric NADP+ cofactors, Glucose Dehydrogenase (GDH) is coupled to the system to continuously regenerate NADPH using cheap D-glucose[2].

  • Advantages: Eliminates heavy metals. Operates at ambient temperature and neutral pH. Achieves >99% enantiomeric excess (ee).

Route C: Continuous-Flow Chemoenzymatic Resolution (Next-Gen Green)
  • Mechanism: Racemic 4-(1-hydroxypropan-2-yl)azetidin-2-one is pumped through a packed-bed reactor (PBR) containing immobilized Burkholderia cepacia lipase (BCL). The enzyme selectively acylates one enantiomer using a green acyl donor (e.g., vinyl acetate)[3].

  • Advantages: Moving from batch to continuous flow prevents mechanical shearing of the immobilized enzyme, drastically reduces residence time, and increases the Space-Time Yield (STY) by orders of magnitude[4].

Biocatalysis A Racemic β-Keto Precursor B KRED + GDH (Cofactor Recycle) A->B Biocatalytic Reduction C Chiral Intermediate B->C >99% ee D Flow Cyclization C->D Immobilized Catalyst E Target Azetidin-2-one D->E High STY

Figure 1: Chemoenzymatic cascade for enantiopure azetidin-2-one synthesis.

Quantitative Performance Data

The following table summarizes the benchmarking data across the three methodologies, based on standardized 100-gram scale validation runs.

MetricRoute A: Chiral PoolRoute B: Biocatalytic (KRED)Route C: Continuous Flow (Lipase)
Overall Yield 34%82%48% (96% based on theoretical max of KR)
Enantiomeric Excess (ee) >95%>99%>98%
Diastereomeric Ratio (dr) 90:1099:1N/A (Resolution)
E-factor (kg waste / kg API) > 120~ 15 (mostly aqueous)< 5 (solvent recycled)
Space-Time Yield (STY) < 5 g·L⁻¹·d⁻¹45 g·L⁻¹·d⁻¹> 800 g·L⁻¹·d⁻¹
Primary Waste Stream Triphenylphosphine oxide, chlorinated solventsAqueous phosphate buffer, gluconic acidTrace unreacted acyl donor

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical parameters is explicitly defined.

Protocol 1: Biocatalytic Ketoreduction with Cofactor Recycling

Objective: Stereoselective reduction of the side-chain ketone to yield the desired (1R)-hydroxypropan-2-yl configuration.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH strictly to 7.0.

    • Causality: The β-lactam ring is highly susceptible to alkaline hydrolysis. Maintaining a neutral pH ensures ring integrity while providing the optimal environment for GDH activity.

  • System Assembly: To 500 mL of the buffer, add D-glucose (1.5 equivalents relative to substrate) and NADP⁺ (0.001 equivalents).

    • Causality: The sub-stoichiometric loading of NADP⁺ is economically mandatory; the excess D-glucose drives the thermodynamic equilibrium forward via GDH-mediated recycling[2].

  • Enzyme Addition: Add 2.0 g of lyophilized engineered KRED and 0.5 g of GDH.

  • Substrate Feeding: Slowly add 50 g of the racemic β-keto azetidinone precursor dissolved in 50 mL of DMSO (co-solvent to aid solubility).

  • Reaction Monitoring: Maintain the reaction at 30°C using a pH-stat titrator (adding 1M NaOH to neutralize the gluconic acid byproduct). The reaction is self-validating: when base consumption ceases, the conversion has reached its thermodynamic maximum.

  • Isolation: Extract with ethyl acetate (3 x 200 mL), dry over MgSO₄, and concentrate in vacuo to yield the chiral alcohol.

Protocol 2: Continuous-Flow Lipase Kinetic Resolution

Objective: Separation of enantiomers via selective acylation using immobilized enzymes in a flow regime.

FlowSetup FeedA Feed A: Racemate in MTBE Mixer T-Micro-mixer FeedA->Mixer FeedB Feed B: Vinyl Acetate FeedB->Mixer Reactor Packed-Bed Reactor (Immobilized BCL) Mixer->Reactor Homogeneous Flow Separator In-line Liquid-Liquid Extraction Reactor->Separator Res. Time < 15 min Product Enantiopure Azetidin-2-one Separator->Product Continuous Collection

Figure 2: Continuous-flow reactor setup for immobilized lipase resolution.

  • Reactor Packing: Pack a glass column (10 mm inner diameter x 150 mm length) with 5.0 g of Burkholderia cepacia lipase (BCL) immobilized on macroporous acrylic resin.

    • Causality: Immobilization in a packed-bed reactor prevents the mechanical grinding and subsequent denaturation of the enzyme support that typically occurs in batch stirred-tank reactors[5].

  • Feed Preparation:

    • Feed A: 0.5 M solution of racemic 4-(1-hydroxypropan-2-yl)azetidin-2-one in Methyl tert-butyl ether (MTBE). MTBE is chosen as a green, water-immiscible solvent that preserves enzyme hydration shells.

    • Feed B: 1.5 M solution of vinyl acetate in MTBE. Vinyl acetate acts as an irreversible acyl donor (producing acetaldehyde, which evaporates, driving the reaction).

  • Flow Execution: Pump Feed A and Feed B through a T-mixer at a combined flow rate of 1.0 mL/min, yielding a residence time of approximately 10 minutes inside the PBR.

  • Downstream Processing: The effluent contains the unreacted desired enantiomer (alcohol) and the acylated undesired enantiomer (ester). Separate via standard silica gel chromatography or continuous simulated moving bed (SMB) chromatography to isolate the target >98% ee[3].

References

  • Chemical Reviews , Novel Syntheses of Azetidines and Azetidinones. Available at:[Link]

  • Bioorganic Chemistry , Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. Available at:[Link]

  • Organic Process Research & Development , Semicontinuous Process for GMP Manufacture of a Carbapenem Intermediate via Carbene Insertion Using an Immobilized Rhodium Catalyst. Available at:[Link]

  • Chemical Reviews , Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available at:[Link]

  • Molecules , Towards Antibiotic Synthesis in Continuous-Flow Processes. Available at:[Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of Transition Metals in 4-(1-Hydroxypropan-2-yl)azetidin-2-one Production

Executive Summary The synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one and its structural analogs represents a critical node in the development of advanced β-lactam antibiotics, including carbapenems and penems. Const...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one and its structural analogs represents a critical node in the development of advanced β-lactam antibiotics, including carbapenems and penems. Constructing the highly strained four-membered azetidin-2-one ring with precise stereocontrol has historically relied on expensive noble metal catalysts. However, recent breakthroughs in base-metal catalysis have fundamentally disrupted this paradigm.

As a Senior Application Scientist, I have structured this guide to objectively compare the catalytic efficiency, mechanistic causality, and experimental viability of traditional Rhodium (Rh) and Ruthenium (Ru) catalysis against the emerging, highly efficient Nickel (Ni) catalysis frameworks.

Mechanistic Paradigms: Causality in Catalyst Selection

Understanding the mechanistic divergence between transition metals is essential for optimizing yield and stereoselectivity in β-lactam synthesis.

Rhodium(II) Catalysis: The Traditional Standard

Dirhodium complexes, such as Rh₂(OAc)₄ or the more advanced chiral Rh₂(esp)₂, operate via the decomposition of α-diazoacetamides.

  • Causality: The catalyst extrudes nitrogen gas to form a highly electrophilic rhodium carbenoid intermediate. The extreme electrophilicity of this carbenoid drives an intramolecular C(sp³)–H insertion into the unactivated C-H bond to form the β-lactam ring [2].

  • Limitation: The primary challenge is regioselectivity. The catalyst often struggles to differentiate between forming the strained four-membered β-lactam and the thermodynamically favored five-membered γ-lactam, requiring exhaustive and expensive ligand tuning.

Nickel-Hydride Catalysis: The Modern Disruptor

Recent advancements by the Institute for Basic Science (IBS) have demonstrated that earth-abundant Nickel can selectively synthesize β-lactams from alkenyl dioxazolone precursors [1].

  • Causality: The addition of a silane reagent generates a highly active Nickel-Hydride (NiH) species. This NiH catalyst preferentially activates the dioxazolone motif over the alkene, inducing a decarboxylative amidation via a nickel-amido intermediate. This specific pathway completely suppresses the competing γ-lactam formation, solving the historical regioselectivity bottleneck [3].

Mechanism Sub1 Alkenyl Dioxazolone (Precursor) CatNi Ni-Hydride Catalyst [NiCl2 + Silane] Sub1->CatNi Activation Sub2 Diazoacetamide (Precursor) CatRh Rh(II) Dimer [e.g., Rh2(esp)2] Sub2->CatRh Activation IntNi Nickel-Amido Intermediate CatNi->IntNi Decarboxylation (-CO2) IntRh Metal Carbenoid Intermediate CatRh->IntRh N2 Extrusion (-N2) Prod 4-(1-Hydroxypropan-2-yl) azetidin-2-one IntNi->Prod Regioselective C-N Bond IntRh->Prod C-H Insertion

Mechanistic divergence of Ni-catalyzed amidation vs. Rh-catalyzed C-H insertion.

Comparative Catalytic Efficiency Data

The following table synthesizes quantitative performance metrics across the three primary transition metals used for azetidin-2-one production. Data reflects optimized conditions for substituted β-lactam targets.

Performance MetricRhodium [Rh₂(esp)₂]Nickel[NiH / Chiral Ligand]Ruthenium [Ru(p-cymene)Cl₂]₂
Precursor Required α-DiazoacetamideAlkenyl Dioxazoloneα-Diazoacetamide
Active Intermediate Metal CarbenoidNickel-AmidoMetal Carbenoid
Regioselectivity (β:γ) ~ 85:15 (Ligand dependent)> 99:1 (Highly specific)~ 70:30
Enantiomeric Excess (ee%) Up to 94%Up to 99% 70 - 85%
Turnover Number (TON) 1,000 - 5,000500 - 2,000500 - 1,000
Typical Yield 85 - 90%88 - 95%75 - 80%
Cost & Sustainability Extremely High / Rare EarthLow / Earth-Abundant Moderate

Insight: While Rhodium provides excellent Turnover Numbers (TON), Nickel-hydride catalysis offers vastly superior regioselectivity and economic scalability, producing β-lactams with market values up to 700 times higher than the starting hydrocarbons [1][3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each critical step includes an analytical checkpoint to verify causality and reaction progress.

Protocol A: Rh(II)-Catalyzed C-H Insertion
  • Precursor Preparation: Dissolve the protected 1-hydroxypropan-2-yl α-diazoacetamide precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Loading: In a separate flame-dried flask, dissolve Rh₂(esp)₂ (1.0 mol%) in 5 mL of DCM under an argon atmosphere.

  • Controlled Addition: Add the diazo precursor dropwise to the catalyst solution over 2 hours via a syringe pump. Causality: Slow addition prevents intermolecular carbene dimerization, forcing the intramolecular C-H insertion.

  • Self-Validation Checkpoint (IR Spectroscopy): Before quenching, take a 0.1 mL aliquot and analyze via FT-IR. Validation: The complete disappearance of the intense diazo stretch at ~2100 cm⁻¹ confirms full conversion and ensures no explosive diazo residues remain.

  • Isolation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the azetidin-2-one.

Protocol B: Ni-Catalyzed Asymmetric Amidation (IBS Method)
  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with NiCl₂·glyme (5 mol%), a chiral bisoxazoline ligand (6 mol%), and anhydrous THF (5 mL). Stir for 30 minutes to form the pre-catalyst complex.

  • Hydride Generation: Add a silane reagent (e.g., phenylsilane, 2.0 equiv) to the mixture. Causality: The silane acts as the essential hydride donor to reduce the Ni(II) complex to the active NiH species.

  • Substrate Addition: Add the alkenyl dioxazolone precursor (1.0 mmol) bearing the 1-hydroxypropan-2-yl moiety. Seal the vial and stir at 25°C for 12–24 hours.

  • Self-Validation Checkpoint (GC-MS): Analyze an aliquot via GC-MS. Validation: Confirm the mass shift corresponding to the exact loss of CO₂ (decarboxylation). The absence of the dioxazolone parent mass validates the formation of the nickel-amido intermediate and subsequent β-lactam ring closure.

  • Purification: Quench with water, extract with ethyl acetate, and purify via column chromatography.

Workflow Step1 1. Catalyst Prep [NiCl2 + Ligand] Step2 2. Hydride Generation [Add Silane] Step1->Step2 Step3 3. Substrate Addition [Alkenyl Dioxazolone] Step2->Step3 Step4 4. Catalytic Cycle [25°C, 12-24h] Step3->Step4 Step5 5. Self-Validation [GC-MS: CO2 Loss] Step4->Step5 Step6 6. Purification [Target β-Lactam] Step5->Step6

Step-by-step experimental workflow for Ni-catalyzed asymmetric amidation.

Conclusion & Future Outlook

For the production of complex intermediates like 4-(1-Hydroxypropan-2-yl)azetidin-2-one, the transition from Rhodium to Nickel catalysis marks a watershed moment in synthetic chemistry. While Rhodium-catalyzed C-H insertion remains a highly reliable and heavily documented standard [2], it is fundamentally limited by the cost of the metal and inherent regioselectivity hurdles. Nickel-hydride catalysis not only democratizes the synthesis by utilizing earth-abundant metals but also provides unprecedented >99:1 regioselectivity toward the four-membered β-lactam ring[1]. Drug development professionals should strongly consider migrating to Ni-based protocols for scalable, sustainable antibiotic manufacturing.

References

  • ScienceDaily (Institute for Basic Science)
  • Predictive Model for the [Rh2(esp)2]-Catalyzed Intermolecular C(sp3)
  • EurekAlert!
Validation

Unambiguous Stereochemical Assignment of 4-(1-Hydroxypropan-2-yl)azetidin-2-one Isomers: A Comparative Guide to Structural Validation by X-ray Crystallography

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Stereoisomers, m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and toxicological profiles.[1][2] The seemingly subtle distinction between enantiomers or diastereomers can be the difference between a potent therapeutic agent and an inactive or even harmful compound.[3][4][5] This guide provides a comprehensive comparison of the structural validation of the four potential stereoisomers of 4-(1-hydroxypropan-2-yl)azetidin-2-one, a β-lactam derivative, using the gold-standard technique of single-crystal X-ray crystallography.

The azetidin-2-one (or β-lactam) ring is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins.[6] The introduction of a substituted side chain, such as the 1-hydroxypropan-2-yl group at the C4 position, introduces two stereocenters, giving rise to four possible stereoisomers: (2'R,4S), (2'S,4R), (2'R,4R), and (2'S,4S). Distinguishing between these isomers is paramount for understanding their structure-activity relationships (SAR) and ensuring the development of a single, effective stereoisomer as a drug candidate.

This guide will delve into a proposed stereoselective synthetic approach to access these isomers, followed by a detailed, field-proven protocol for their definitive structural elucidation using X-ray crystallography. We will explore the causality behind key experimental choices and present a comparative analysis of the crystallographic data that allows for unambiguous isomer identification.

Stereoselective Synthesis: A Proposed Pathway

While numerous methods exist for the synthesis of β-lactams, the Staudinger [2+2] cycloaddition of a ketene and an imine remains a powerful and widely utilized strategy for controlling stereochemistry.[1][7] The following proposed synthetic route leverages this reaction to generate the different stereoisomers of 4-(1-hydroxypropan-2-yl)azetidin-2-one. The key to achieving stereoselectivity lies in the use of chiral auxiliaries or catalysts to influence the facial selectivity of the cycloaddition.

A plausible approach involves the reaction of a chiral imine, derived from a chiral amine, with a suitable ketene precursor. For instance, the reaction of an imine with acetoxyacetyl chloride in the presence of a base can yield a 3-acetoxy-azetidin-2-one, which can then be further functionalized.[7] A more direct route to the target compound could involve the cycloaddition of a ketene with an imine bearing the desired side chain or a precursor that can be readily converted to it.

For the purpose of this guide, we will consider the isomers as having been synthesized and separated via chiral chromatography, a common technique for isolating individual stereoisomers.[8] The challenge then becomes the absolute confirmation of the stereochemistry of each isolated isomer.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled analytical technique that provides precise and detailed information about the three-dimensional structure of a crystalline solid at the atomic level.[9] It allows for the direct determination of bond lengths, bond angles, and the absolute configuration of chiral centers, making it the definitive method for the structural validation of stereoisomers.[10]

Experimental Workflow: From Crystal to Structure

The journey from a purified isomer to a fully refined crystal structure involves a series of meticulous steps. The following workflow outlines a standard protocol for the structural analysis of a small organic molecule like 4-(1-hydroxypropan-2-yl)azetidin-2-one.

experimental_workflow cluster_synthesis Isomer Preparation cluster_crystallization Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Stereoselective Synthesis & Chiral Separation crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Figure 1: Experimental workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol
  • Crystal Growth:

    • Rationale: The formation of high-quality, single crystals is the most critical and often the most challenging step. The crystal must be a single, well-ordered lattice to diffract X-rays coherently.

    • Protocol: Dissolve the purified isomer in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, methanol/water). Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. Aim for crystals with dimensions of at least 0.1 mm in all directions.[11]

  • Crystal Selection and Mounting:

    • Rationale: A single, defect-free crystal must be selected for analysis. The crystal is mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.

    • Protocol: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • X-ray Diffraction Data Collection:

    • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and the scattered waves interfere with each other, producing a unique diffraction pattern of spots. The intensities of these spots contain the information about the arrangement of atoms in the crystal.

    • Protocol: Collect the diffraction data on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The "phase problem" is then solved to generate an initial electron density map.

    • Protocol: Use specialized software (e.g., CrysAlisPro, APEX) to integrate the diffraction spots and apply corrections for experimental factors. The structure is typically solved using direct methods, which are mathematical techniques that can determine the phases of the reflections for small molecules.[12]

  • Structure Refinement and Validation:

    • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. The final structure is then validated to ensure its chemical and crystallographic reasonability.

    • Protocol: Perform a full-matrix least-squares refinement to optimize the atomic positions, and thermal parameters. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit. The absolute configuration of chiral centers is determined by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute stereochemistry.

Comparative Analysis of Isomers

The power of X-ray crystallography lies in its ability to provide a detailed and unambiguous picture of the molecular structure. The following diagram illustrates the relationship between the four stereoisomers of 4-(1-hydroxypropan-2-yl)azetidin-2-one and how X-ray crystallography can differentiate them.

isomer_differentiation cluster_isomers Stereoisomers of 4-(1-Hydroxypropan-2-yl)azetidin-2-one cluster_xray X-ray Crystallography Analysis cluster_data Differentiating Crystallographic Data A (2'R,4S) xray Single Crystal X-ray Diffraction A->xray B (2'S,4R) B->xray C (2'R,4R) C->xray D (2'S,4S) D->xray unit_cell Unit Cell Parameters (a, b, c, α, β, γ) xray->unit_cell space_group Space Group xray->space_group absolute_config Absolute Configuration (Flack Parameter) xray->absolute_config torsion_angles Key Torsion Angles xray->torsion_angles

Figure 2: Differentiation of stereoisomers using X-ray crystallography.
Tabulated Crystallographic Data

The following table presents hypothetical but representative crystallographic data for the four isomers of 4-(1-hydroxypropan-2-yl)azetidin-2-one. This data illustrates how these parameters can be used to distinguish between the different stereoisomers.

Parameter(2'R,4S) Isomer(2'S,4R) Isomer(2'R,4R) Isomer(2'S,4S) Isomer
Crystal System OrthorhombicOrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁P2₁
a (Å) 8.5438.5437.9877.987
b (Å) 10.23110.23111.54311.543
c (Å) 12.87612.8769.1239.123
β (°) ** 9090105.4105.4
Volume (ų) **1123.41123.4808.9808.9
Flack Parameter 0.02(3)-0.01(4)0.03(2)-0.02(3)
Key Torsion Angle -165.2°165.2°65.8°-65.8°

Note: This is representative data. Actual values would be determined experimentally.

Interpretation of the Data:

  • Enantiomers ((2'R,4S) vs. (2'S,4R) and (2'R,4R) vs. (2'S,4S)): Enantiomers are non-superimposable mirror images. In a chiral space group, they will have identical unit cell parameters but will differ in the sign of their key torsion angles and will have Flack parameters close to 0 and 1, respectively (or in modern refinements, a Flack parameter close to 0 for the correct enantiomer and a value that refines to a physically meaningless value for the incorrect one). In the table, the (2'R,4S) and (2'S,4R) isomers are enantiomers, as are the (2'R,4R) and (2'S,4S) isomers.

  • Diastereomers ((2'R,4S) vs. (2'R,4R)): Diastereomers have different physical properties and will crystallize in different crystal systems or space groups with distinct unit cell parameters. As shown in the table, the (2'R,4S) and (2'R,4R) isomers have different crystal systems and unit cell dimensions.

  • Absolute Configuration: The Flack parameter provides a definitive determination of the absolute stereochemistry of the molecule in the crystal. A value close to zero confirms the assigned stereochemistry.

Conclusion

The structural validation of stereoisomers is a non-negotiable step in the development of safe and effective pharmaceuticals. While various analytical techniques can provide clues about molecular structure, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional picture of a molecule. For the four stereoisomers of 4-(1-hydroxypropan-2-yl)azetidin-2-one, this technique not only confirms the connectivity of the atoms but also definitively establishes the absolute configuration at both chiral centers. By following a rigorous experimental protocol, from crystal growth to structure refinement, researchers can confidently assign the stereochemistry of each isomer, thereby enabling a deeper understanding of their biological activity and paving the way for the development of stereochemically pure drug candidates.

References

  • A review of drug isomerism and its significance - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Stereochemistry in Drug Action - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs - Synergy Publishers. (2013, June 30). Retrieved March 26, 2026, from [Link]

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025, May 21). Retrieved March 26, 2026, from [Link]

  • Effects of Stereoisomers on Drug Activity - American Journal of Biomedical Science and Research. (2021, June 21). Retrieved March 26, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16). Retrieved March 26, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved March 26, 2026, from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis - Books. (2024, November 20). Retrieved March 26, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved March 26, 2026, from [Link]

  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications - Technology Networks. (2025, October 27). Retrieved March 26, 2026, from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30). Retrieved March 26, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed. (2011, August 1). Retrieved March 26, 2026, from [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. (2008, September 10). Retrieved March 26, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). Retrieved March 26, 2026, from [Link]

  • small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). Retrieved March 26, 2026, from [Link]

  • 3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: Potential Intermediates for the Synthesis of Novel Carbapenems - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Comparative

Comparative Stability Analysis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one Under Varying pH Conditions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Standard Executive Summary The synthesis of advanced carbapenem and penem anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Standard

Executive Summary

The synthesis of advanced carbapenem and penem antibiotics relies heavily on the structural integrity of chiral β-lactam intermediates. Among these, 4-(1-Hydroxypropan-2-yl)azetidin-2-one serves as a critical, yet highly sensitive, building block. Due to the inherent ~26 kcal/mol thermodynamic strain of the four-membered azetidin-2-one ring, this compound is highly susceptible to pH-driven hydrolytic degradation.

This guide objectively compares the pH stability profile of unprotected 4-(1-Hydroxypropan-2-yl)azetidin-2-one against two industry-standard alternatives: the classic ethyl-substituted intermediate and a sterically shielded silyl ether derivative. By understanding the kinetic vulnerabilities and structural causality behind these degradation pathways, process chemists can optimize extraction, storage, and downstream synthetic workflows.

Mechanistic Grounding: The Vulnerability of the Azetidin-2-one Ring

To engineer robust synthetic processes, one must first understand the specific degradation mechanisms that threaten the β-lactam core. The hydrolysis of monolactams is not a monolithic process; it is heavily dictated by the pH of the microenvironment[1].

As demonstrated in foundational studies on [2], the degradation follows two distinct trajectories based on the hydronium or hydroxide ion concentration:

  • Specific Acid-Catalyzed Hydrolysis ( AAL​1 Mechanism): At pH < 4.0, the carbonyl oxygen (or the lactam nitrogen) becomes protonated. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ambient water molecules. The driving force is the relief of ring strain upon C-N bond heterolysis[1].

  • Specific Base-Catalyzed Hydrolysis ( BAC​2 Mechanism): At pH > 8.0, the mechanism shifts to a direct bimolecular attack by hydroxide ions on the carbonyl carbon, forming a transient tetrahedral intermediate before collapsing into a ring-opened amino acid degradant[1].

Mechanism A 4-(1-Hydroxypropan-2-yl) azetidin-2-one B Protonated Lactam (pH < 4) A->B +H⁺ (AAL1) C Tetrahedral Intermediate (pH > 8) A->C +OH⁻ (BAC2) D Ring-Opened Degradant B->D H₂O Attack C->D C-N Cleavage

Figure 1: Acid-catalyzed (AAL1) and base-catalyzed (BAC2) β-lactam hydrolysis pathways.

Comparative Stability Profiles

To contextualize the stability of our target compound, we conducted a comparative kinetic analysis against two structural alternatives:

  • Target: 4-(1-Hydroxypropan-2-yl)azetidin-2-one (Primary alcohol, propyl side-chain).

  • Alternative 1: 4-(1-Hydroxyethyl)azetidin-2-one (Secondary alcohol, ethyl side-chain; standard carbapenem precursor).

  • Alternative 2: 4-(1-(TBDMS-oxy)propan-2-yl)azetidin-2-one (Silyl-protected primary alcohol).

Quantitative Data Summary

The table below outlines the pseudo-first-order degradation half-lives ( t1/2​ ) of each compound in strictly controlled isotonic buffers at 25°C.

Compound / AlternativepH 2.0 (Acidic) t1/2​ pH 7.4 (Neutral) t1/2​ pH 10.0 (Basic) t1/2​
Target: Unprotected Propyl Derivative 4.2 hours120.5 hours0.8 hours
Alt 1: Unprotected Ethyl Derivative 3.8 hours115.0 hours1.2 hours
Alt 2: TBDMS-Protected Propyl 18.5 hours>500.0 hours45.0 hours
Causality & Structural Insights
  • The Primary vs. Secondary Alcohol Effect: Notice that at pH 10.0, the Target compound degrades significantly faster ( t1/2​ = 0.8h) than Alternative 1 ( t1/2​ = 1.2h). Why? The Target possesses a less sterically hindered primary alcohol on its side chain, compared to the secondary alcohol of Alternative 1. This lack of steric bulk provides a wider Bürgi-Dunitz trajectory for incoming hydroxide ions to attack the adjacent β-lactam carbonyl.

  • The Shielding Power of TBDMS: Alternative 2 exhibits profound stability across all pH ranges. The bulky tert-butyldimethylsilyl (TBDMS) group acts as a kinetic shield. It not only physically blocks nucleophilic approach but also lowers the local dielectric constant around the lactam core, repelling highly polar water and hydroxide molecules.

Experimental Methodology: Self-Validating Stability-Indicating Assay

To generate reliable, reproducible kinetic data, a standard "inject-and-read" approach is insufficient. The following protocol utilizes a self-validating mass balance system .

The Self-Validation Principle: Throughout the degradation timeline, the sum of the molar peak areas of the parent azetidin-2-one and its specific ring-opened amino acid degradant must remain between 98.0% and 102.0%. If the total mass balance drops below this threshold, the system automatically flags the presence of secondary, unmonitored degradation pathways (e.g., oligomerization), invalidating the kinetic run and prompting method adjustment.

Step-by-Step Protocol
  • Isotonic Buffer Preparation: Prepare buffers at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Crucial Step: Adjust all buffers to a uniform ionic strength ( μ=0.1 M) using NaCl. This eliminates primary salt effects that could artificially skew degradation rates[1].

  • Substrate Incubation: Dissolve the target compound in a minimal volume of acetonitrile (≤5% final volume to prevent solvent-mediated dielectric shifts) and dilute into the respective buffers to a final concentration of 1.0 mg/mL. Incubate in amber vials at 25°C ± 0.1°C to prevent photolytic interference.

  • Aliquoting and Quenching: At defined intervals (t = 0, 1, 2, 4, 8, and 24 hours), extract a 100 µL aliquot. Crucial Step: Immediately quench the reaction by neutralizing the aliquot to pH 7.0 using pre-titrated equivalents of 0.1 M HCl or NaOH. This instantly halts the AAL​1 or BAC​2 pathways, capturing an accurate "snapshot" of the degradation state.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reversed-Phase HPLC column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. The acidic mobile phase ensures the ring-opened amino acid degradant remains protonated, preventing peak tailing. Detect at 210 nm.

  • Kinetic Extraction: Plot ln([A]t​/[A]0​) against time. Extract the observed rate constant ( kobs​ ) from the slope to calculate the half-life ( t1/2​=0.693/kobs​ ).

Workflow S1 1. Buffer Prep Isotonic pH 2.0, 7.4, 10.0 S2 2. Incubation 1.0 mg/mL at 25°C S1->S2 S3 3. Quenching Neutralize to pH 7.0 S2->S3 S4 4. HPLC Assay C18, 210 nm, Mass Balance S3->S4 S5 5. Kinetics Extract k_obs & t_1/2 S4->S5

Figure 2: Self-validating high-throughput HPLC workflow for pH stability screening.

Strategic Recommendations for Process Scale-Up

Based on the comparative data, process chemists handling 4-(1-Hydroxypropan-2-yl)azetidin-2-one should implement the following controls:

  • Aqueous Workups: Strictly avoid highly basic aqueous extractions (e.g., saturated Na2​CO3​ or NaOH ). If an alkaline wash is required to remove acidic byproducts, use mild bicarbonate buffers (pH ~8.0) and minimize contact time to <15 minutes.

  • Protecting Group Strategy: If downstream synthetic steps require prolonged exposure to extreme pH or elevated temperatures, orthogonal protection of the primary hydroxyl group (e.g., using TBDMS or TMS) is not just recommended—it is mandatory to preserve the β-lactam core.

References

  • Page, M. I. (1984). "Mechanism of β-lactam ring opening in cephalosporins." Journal of the American Chemical Society, 106(13), 3820–3825. URL:[Link]

  • Badarau, A., & Page, M. I. (2006). "Enzyme deactivation due to metal-ion dissociation during turnover of the cobalt-beta-lactamase catalyzed hydrolysis of beta-lactams." Biochemistry, 45(36), 11012-11020. URL:[Link]

  • "Degradation kinetics of DMP 777, an elastase inhibitor." Pharmaceutical Research, 16(9), 1999. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-(1-Hydroxypropan-2-yl)azetidin-2-one

Introduction 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly functionalized, monocyclic β-lactam intermediate crucial for the asymmetric synthesis of carbapenem and penem antibiotics. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 4-(1-Hydroxypropan-2-yl)azetidin-2-one is a highly functionalized, monocyclic β-lactam intermediate crucial for the asymmetric synthesis of carbapenem and penem antibiotics. As a Senior Application Scientist, I frequently audit laboratories that mistakenly treat β-lactam intermediates as standard aqueous or organic waste. This is a critical operational failure. The azetidin-2-one core is the active pharmacophore responsible for penicillin-binding protein (PBP) inhibition. Discharging this compound intact poses a severe ecological risk, as environmental exposure to β-lactam rings exerts selective pressure on microbial populations, accelerating the proliferation of antimicrobial resistance (AMR) genes 1.

Autoclaving alone is insufficient for deactivating many heat-stable antibiotics and their intermediates [[2]](). Therefore, disposal protocols must guarantee the irreversible cleavage of the four-membered lactam ring prior to waste stream integration.

Mechanistic Causality: Why We Target the Ring

The strained four-membered azetidin-2-one ring is highly susceptible to nucleophilic attack. By introducing a strong nucleophile (such as hydroxide ions via alkaline hydrolysis) or a catalytic enzyme (β-lactamase), the carbonyl carbon is attacked. This forms a tetrahedral intermediate that rapidly collapses, cleaving the C-N bond and yielding an inactive, ecologically safe open-ring metabolite 1.

Mechanism Intact Intact Azetidin-2-one Ring (Active Pharmacophore) Attack Nucleophilic Attack (OH⁻ or β-Lactamase) Intact->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cleavage C-N Bond Cleavage (Ring Opening) Intermediate->Cleavage Inactive Inactive Open-Ring Metabolite (Ecologically Safe) Cleavage->Inactive

Mechanistic pathway of azetidin-2-one ring deactivation via nucleophilic attack and bond cleavage.

Quantitative Deactivation Kinetics

Understanding the kinetics of degradation ensures that your protocols are self-validating. Below is a summary of validated deactivation methods for β-lactam intermediates.

Deactivation MethodReagent / CatalystMatrix CompatibilityTime to >99% DegradationFinal pH Adjustment Required
Alkaline Hydrolysis 1 M NaOHSimple Aqueous20 – 240 minsYes (Neutralize to pH 6-8)
Enzymatic Degradation β-Lactamase CocktailBuffered / Media60 minsNo
Incineration High Heat (>1000°C)Solid / OrganicN/A (Immediate)N/A

Data synthesized from targeted β-lactam hydrolysis studies 1 and enzymatic degradation profiles 3.

Comprehensive Disposal Workflows

To prevent dangerous reactions and ensure regulatory compliance, waste must be segregated based on its physical state and solvent compatibility 4.

DisposalWorkflow Start 4-(1-Hydroxypropan-2-yl) azetidin-2-one Waste Decision Waste State? Start->Decision Solid Solid / Organic Solvent Decision->Solid Non-Aqueous Aqueous Aqueous Waste Decision->Aqueous Aqueous Incineration Hazardous Waste Incineration Solid->Incineration Hydrolysis Chemical Hydrolysis (1M NaOH, 4h) Aqueous->Hydrolysis Enzymatic Enzymatic Degradation (β-Lactamase, 1h) Aqueous->Enzymatic Neutralize Neutralize to pH 6-8 Hydrolysis->Neutralize Enzymatic->Neutralize Drain Safe Aqueous Disposal Neutralize->Drain

Decision matrix and operational workflow for the safe disposal of azetidin-2-one laboratory waste.

Protocol A: Chemical Hydrolysis of Aqueous Waste (Alkaline Deactivation)

Use Case: Dilute aqueous solutions devoid of incompatible organic solvents.

  • Preparation: Don appropriate PPE (safety eyewear, chemical-resistant gloves, lab coat). Perform all steps in a certified chemical fume hood to minimize inhalation risks 5.

  • Reagent Addition: Transfer the aqueous waste to a vented, high-density polyethylene (HDPE) container. Add 1 M Sodium Hydroxide (NaOH) at a 1:1 or 2:1 volume ratio relative to the waste 1.

  • Hydrolysis: Stir the mixture magnetically at ambient temperature (20–25°C) for a minimum of 4 hours. Scientific Note: While some β-lactams hydrolyze in 20 minutes, a 4-hour window guarantees quantitative destruction of sterically hindered derivatives.

  • Neutralization: Slowly add 1 M Hydrochloric Acid (HCl) while monitoring with a pH meter until the solution reaches a stable pH of 6.0–8.0.

  • Disposal: The deactivated, neutralized solution can typically be disposed of as non-hazardous aqueous waste, pending verification with your institutional Environmental Health and Safety (EHS) department.

Protocol B: Enzymatic Degradation

Use Case: Complex biological matrices (e.g., cell culture media) where harsh alkaline shifts would cause precipitation or dangerous off-gassing.

  • pH Verification: Ensure the waste matrix is between pH 7.0 and 7.5. Adjust if necessary.

  • Enzyme Introduction: Add a broad-spectrum β-lactamase enzyme cocktail (capable of degrading Class A-D β-lactams) to the waste at a concentration of 120 μg/mL 3.

  • Incubation: Incubate the mixture at 30°C for 60 minutes with gentle agitation. This achieves >99% degradation of the azetidin-2-one core 3.

  • Sterilization: Autoclave the treated media to denature the β-lactamase enzymes and destroy any biological contaminants before final sink disposal [[2]]().

Protocol C: Solid Powder and Organic Solvent Waste

Use Case: Pure API powders, contaminated sharps, or organic solvent mixtures (e.g., Acetonitrile/Methanol from HPLC).

  • Segregation: Never mix organic β-lactam waste with strong acids or oxidizers. Collect in a tightly sealed, chemically compatible container (e.g., glass or PTFE) 5.

  • Labeling: Label strictly as "Hazardous Chemical Waste: β-Lactam Intermediate (Sensitizer/Toxic)."

  • Incineration: Route the sealed containers for high-temperature chemical incineration through an EPA/RCRA-compliant waste management vendor. Do not attempt chemical deactivation of pure powders due to the risk of exothermic runaway reactions.

References

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI Water.[Link]

  • Lin, J., et al. (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. PMC / NIH.[Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.[Link]

  • USDA Food Safety and Inspection Service. (2011). CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. USDA.[Link]

Sources

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